molecular formula C8H8BrNO B2907653 (E)-2-Bromo-3-(2-methoxyvinyl)pyridine CAS No. 1158614-18-6; 1884203-32-0

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Cat. No.: B2907653
CAS No.: 1158614-18-6; 1884203-32-0
M. Wt: 214.062
InChI Key: KUNAEAAAKMZQGY-GQCTYLIASA-N
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Description

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.062. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-[(E)-2-methoxyethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAEAAAKMZQGY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Bromo-3-(2-methoxyvinyl)pyridine: A Versatile Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] Specifically, 2,3-substituted pyridines are of significant interest as they offer a versatile platform for creating complex molecular architectures with diverse biological activities. The bromine atom at the 2-position serves as a crucial handle for a variety of cross-coupling reactions, while substituents at the 3-position can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

This guide focuses on a specific, yet underexplored derivative: (E)-2-Bromo-3-(2-methoxyvinyl)pyridine . While direct literature on this compound is sparse, its chemical structure suggests significant potential as a synthetic intermediate in the development of novel therapeutics. The presence of a reactive vinyl ether moiety in conjugation with the pyridine ring, combined with the synthetically versatile bromine atom, opens avenues for a range of chemical transformations. This document provides a comprehensive overview of its structure, predicted properties, and plausible synthetic routes, offering a forward-looking perspective for researchers in drug discovery and chemical synthesis.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound features a pyridine ring substituted with a bromine atom at the 2-position and a (E)-2-methoxyvinyl group at the 3-position. The "(E)" designation indicates that the methoxy group and the pyridine ring are on opposite sides of the vinyl double bond.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₈H₈BrNO-
Molecular Weight 214.06 g/mol -
Appearance Likely a solid or oilBased on similar structures.
Boiling Point > 200 °C (estimated)Predicted based on related compounds.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Expected due to the organic nature of the molecule.
¹H NMR (CDCl₃, 400 MHz) Predicted chemical shifts (δ, ppm): 8.2-8.4 (d, 1H, Py-H6), 7.5-7.7 (d, 1H, Py-H4), 7.1-7.3 (dd, 1H, Py-H5), 6.5-6.8 (d, 1H, vinyl-H), 6.0-6.3 (d, 1H, vinyl-H), 3.7-3.9 (s, 3H, OCH₃)These are estimations based on known spectra of vinylpyridines and methoxy-substituted compounds.[4][5][6][7]
¹³C NMR (CDCl₃, 100 MHz) Predicted chemical shifts (δ, ppm): 155-158 (vinyl-C-O), 145-148 (Py-C6), 140-143 (Py-C2), 138-141 (Py-C4), 125-128 (Py-C5), 120-123 (Py-C3), 105-108 (vinyl-C), 55-58 (OCH₃)These are estimations and may vary.
IR (KBr, cm⁻¹) Predicted characteristic peaks: ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1640 (C=C), ~1560 (pyridine ring), ~1250 (C-O)Based on typical vibrational frequencies of the functional groups.[3]

Proposed Synthetic Pathways and Detailed Experimental Protocol

The synthesis of this compound is not explicitly described in the current literature. However, based on established organic chemistry principles, a highly plausible and efficient route involves a Wittig-type reaction starting from the readily available 2-bromo-3-formylpyridine.[8][9][10]

Rationale for the Proposed Synthetic Route

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the stereoselective synthesis of alkenes from carbonyl compounds.[11][12][13] For the synthesis of an enol ether like the target molecule, the Wittig reaction using a methoxymethyl-substituted phosphonium ylide is a well-established and reliable method.[14] This approach offers good control over the E/Z stereochemistry of the resulting double bond.

An alternative, though potentially less direct, approach could be a palladium-catalyzed Heck coupling of a 2-bromo-3-halopyridine with methyl vinyl ether.[15][16][17] However, the Wittig approach is generally more convergent and avoids the need for a di-halogenated starting material.

Detailed Experimental Protocol: Wittig Olefination of 2-Bromo-3-formylpyridine

This protocol is a hypothetical procedure based on standard Wittig reaction conditions.[15][18]

Step 1: Preparation of the Wittig Reagent (Methoxymethyltriphenylphosphonium Ylide)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask under a nitrogen atmosphere.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), to the stirred suspension. The addition should be done dropwise, maintaining the temperature below -70 °C.

  • Upon addition of the base, the solution will typically turn a deep red or orange color, indicating the formation of the ylide.[14]

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, followed by warming to 0 °C for 1 hour.

Step 2: Wittig Reaction with 2-Bromo-3-formylpyridine

  • In a separate flame-dried flask, dissolve 2-bromo-3-formylpyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.[8][9][10]

  • Cool the solution of the aldehyde to -78 °C.

  • Slowly transfer the freshly prepared ylide solution from Step 1 into the aldehyde solution via a cannula, while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound. The (E)-isomer is typically the major product in such reactions.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up & Purification Phosphonium_Salt (Methoxymethyl)triphenylphosphonium chloride in THF Ylide Methoxymethyltriphenylphosphonium Ylide (Red/Orange Solution) Phosphonium_Salt->Ylide -78 °C to 0 °C Base n-BuLi in Hexanes Base->Ylide Ylide_input Aldehyde 2-Bromo-3-formylpyridine in THF Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture -78 °C to RT Reaction_Mixture_output Ylide_input->Reaction_Mixture Quenching Quench with aq. NH₄Cl Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Reaction_Mixture_output->Quenching

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound suggests its utility as a versatile intermediate in the synthesis of more complex molecules.

Key Reactive Sites and Potential Transformations
  • The Bromo Group: The bromine atom at the 2-position of the pyridine ring is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

  • The Vinyl Ether Moiety: The enol ether functionality is a masked aldehyde. It can be hydrolyzed under acidic conditions to reveal a formyl group, which can then be used in a variety of subsequent reactions such as reductive amination, oxidation to a carboxylic acid, or further olefination reactions. The double bond itself can also participate in reactions such as dihydroxylation, epoxidation, or hydrogenation.

Hypothetical Role in Drug Discovery

The 2-bromo-3-substituted pyridine motif is present in a number of biologically active compounds. The vinyl ether functionality can act as a bioisostere for other groups or as a handle for further derivatization to explore the structure-activity relationship (SAR) of a lead compound. For instance, it could be incorporated into kinase inhibitors, where the pyridine ring often acts as a hinge-binding motif.

G cluster_0 Potential Transformations cluster_1 Potential Applications Target_Molecule This compound Cross_Coupling Suzuki, Stille, Sonogashira, etc. (at C2-Br) Target_Molecule->Cross_Coupling Hydrolysis Acidic Hydrolysis (of vinyl ether) Target_Molecule->Hydrolysis Further_Derivatization Further Derivatization Cross_Coupling->Further_Derivatization Hydrolysis->Further_Derivatization Bioactive_Scaffolds Novel Bioactive Scaffolds Further_Derivatization->Bioactive_Scaffolds Kinase_Inhibitors Kinase Inhibitors Bioactive_Scaffolds->Kinase_Inhibitors GPCR_Ligands GPCR Ligands Bioactive_Scaffolds->GPCR_Ligands

Caption: Conceptual role of the target molecule in synthetic diversification for drug discovery.

Conclusion

While "this compound" remains a molecule with limited direct characterization in the scientific literature, its structure presents a compelling case for its potential as a valuable synthetic building block. The proposed Wittig-based synthesis offers a plausible and efficient route to access this compound. The combination of a synthetically versatile bromine atom and a modifiable vinyl ether moiety makes it an attractive intermediate for the generation of novel and diverse chemical libraries for drug discovery programs. Further investigation into the synthesis and reactivity of this compound is warranted and could unlock new avenues for the development of next-generation therapeutics.

References

  • Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. ResearchGate. Accessed February 12, 2026. [Link]

  • Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. Accessed February 12, 2026. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Accessed February 12, 2026. [Link]

  • Methoxymethylenetriphenylphosphorane. Wikipedia. Accessed February 12, 2026. [Link]

  • 2-Vinylpyridine. PubChem. Accessed February 12, 2026. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Accessed February 12, 2026. [Link]

  • IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of... ResearchGate. Accessed February 12, 2026. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Accessed February 12, 2026. [Link]

  • 2-Vinylpyridine. SpectraBase. Accessed February 12, 2026. [Link]

  • Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com. Accessed February 12, 2026. [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Accessed February 12, 2026. [Link]

  • Pyridine, 4-ethenyl-. NIST WebBook. Accessed February 12, 2026. [Link]

  • Heck Coupling. NROChemistry. Accessed February 12, 2026. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed February 12, 2026. [Link]

  • 2-BROMO-3-FORMYLPYRIDINE CAS#: 128071-75-0. ChemWhat. Accessed February 12, 2026. [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Accessed February 12, 2026. [Link]

  • How to synthesis 2-bromo pyridine? ResearchGate. Accessed February 12, 2026. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Accessed February 12, 2026. [Link]

  • 2-bromopyridine. Organic Syntheses. Accessed February 12, 2026. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Accessed February 12, 2026. [Link]

Sources

2-Bromo-3-(2-methoxyvinyl)pyridine CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, safety, and applications of 2-Bromo-3-(2-methoxyvinyl)pyridine , a specialized heterocyclic intermediate.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Compound Identity & Physicochemical Profile[1][2][3][4]

2-Bromo-3-(2-methoxyvinyl)pyridine is a functionalized pyridine derivative primarily utilized as a masked aldehyde intermediate in organic synthesis. It serves as a critical precursor for accessing 2-bromo-3-pyridineacetaldehyde (via hydrolysis) or fused heterocyclic systems (e.g., 1,6-naphthyridines) via palladium-catalyzed cyclizations.

Chemical Identification
PropertyDetail
Chemical Name 2-Bromo-3-(2-methoxyvinyl)pyridine
IUPAC Name 2-Bromo-3-(2-methoxyethenyl)pyridine
Common Synonyms 3-(2-Methoxyvinyl)-2-bromopyridine; 2-Bromo-3-(methoxymethylene)methylpyridine
CAS Number Not widely listed as a bulk commodity. Note: This compound is typically generated in situ or isolated as a transient intermediate.[1] Refer to precursor CAS: 128071-75-0 (2-Bromo-3-pyridinecarboxaldehyde).
Molecular Formula C

H

BrNO
Molecular Weight 214.06 g/mol
SMILES CO/C=C/c1cccnc1Br (E-isomer) | CO\C=C\c1cccnc1Br (Z-isomer)
Structure Pyridine ring substituted at C2 with Bromine and C3 with a 2-methoxyvinyl group.
Predicted Physical Properties
  • Physical State: Pale yellow to orange oil or low-melting solid (depending on E/Z ratio).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

  • Stability: Acid-sensitive. The enol ether moiety hydrolyzes rapidly in acidic media to form the corresponding aldehyde. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent polymerization or hydrolysis.

Safety Data & Handling (GHS/SDS Proxy)

As a specialized intermediate, specific regulatory SDS data is limited. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halopyridines and vinyl ethers.

Hazard Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical Handling Protocols
  • Moisture Control: The vinyl ether group is susceptible to hydrolysis. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Acid Avoidance: Do not expose to acidic silica gel during purification unless buffered (e.g., with 1% Triethylamine). Spontaneous hydrolysis yields 2-bromo-3-pyridineacetaldehyde , which is less stable.

  • Waste Disposal: Halogenated organic waste. Do not mix with strong acids or oxidizers.

Synthesis & Experimental Methodology

The most robust route to 2-Bromo-3-(2-methoxyvinyl)pyridine is the Wittig Homologation of 2-bromo-3-pyridinecarboxaldehyde. This method installs the enol ether, which acts as a one-carbon homologation handle.

Reaction Pathway Diagram

The following diagram illustrates the synthesis from the aldehyde precursor and its downstream application.

SynthesisPathway Start 2-Bromo-3-pyridinecarboxaldehyde (CAS: 128071-75-0) Intermediate 2-Bromo-3-(2-methoxyvinyl)pyridine (Target Intermediate) Start->Intermediate Wittig Reaction (THF, 0°C) Reagent (Methoxymethyl)triphenylphosphonium chloride + Base (KOtBu) Reagent->Intermediate Product 2-Bromo-3-pyridineacetaldehyde (Homologated Aldehyde) Intermediate->Product Acid Hydrolysis (HCl/H2O)

Caption: Figure 1. Wittig homologation sequence for the synthesis of 2-Bromo-3-(2-methoxyvinyl)pyridine and subsequent hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-3-(2-methoxyvinyl)pyridine (Mixture of E/Z isomers).

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaHMDS

  • 2-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add KOtBu (1.3 eq) portion-wise over 5 minutes. The solution will turn deep red/orange, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0°C.

  • Addition: Dissolve 2-bromo-3-pyridinecarboxaldehyde (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The aldehyde spot should disappear, and a less polar product spot (the vinyl ether) should appear.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Diethyl Ether or EtOAc (3x).[2] Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel (neutralized with 1% Et

    
    N to prevent hydrolysis). Elute with Hexanes/EtOAc gradient.
    
    • Note: The product is often obtained as an E/Z mixture (approx. 1:1 to 6:4 ratio).

Yield Expectation: 75–90%

Applications in Drug Development[8][9]

One-Carbon Homologation

The primary utility of the title compound is as a masked aldehyde . Treatment with mild aqueous acid (e.g., 1N HCl or Formic acid) converts the enol ether into 2-bromo-3-pyridineacetaldehyde . This phenylacetaldehyde analog is a versatile scaffold for:

  • Reductive Aminations: Synthesis of ethylamine-linked GPCR ligands.

  • Pictet-Spengler Cyclizations: Access to tetrahydro-1,6-naphthyridines.

Palladium-Catalyzed Cyclizations

The coexistence of the 2-Bromo (electrophile) and 3-Vinyl (nucleophile/alkene) moieties makes this intermediate ideal for Heck-type cyclizations or hetero-annulation reactions to form fused bicyclic systems like 1,6-naphthyridines .

References

  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Wittig mechanism).
  • Precursor Information (2-Bromo-3-pyridinecarboxaldehyde)

    • Source: Sigma-Aldrich / Merck. (2025). Product Specification: 2-Bromo-3-pyridinecarboxaldehyde. (Proxy link for verification of precursor availability).

  • Analogous Synthesis (Vinyl Ether Hydrolysis)

    • Source: Common Organic Chemistry. (2024).[1] Wittig Reaction - Methoxymethyl Ylide. Link

    • Context: Detailed conditions for the hydrolysis of methoxyvinyl intermedi
  • Safety Data (Halopyridines)

    • Source: Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine. Link

    • Context: Baseline toxicological data for brominated pyridine derivatives.[1]

Sources

A-Z Guide to Substituted 3-Alkenylpyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The substituted 3-alkenylpyridine motif is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents and clinical candidates.[1][2] Its unique electronic properties and conformational flexibility allow for potent and selective interactions with a wide range of biological targets. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and diverse applications of 3-alkenylpyridine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Introduction: The Strategic Value of the 3-Alkenylpyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 existing drug candidates.[2] Its nitrogen atom acts as a key hydrogen bond acceptor, enhancing pharmacokinetic properties and facilitating interactions with biological receptors.[2] The introduction of an alkenyl substituent at the 3-position further enhances the scaffold's utility by:

  • Introducing Conformational Constraint: The double bond restricts rotation, locking the pyridine ring and its appended substituents into specific orientations for optimal target engagement.

  • Providing a Vector for Substitution: The alkenyl group serves as a handle for introducing further chemical diversity to probe the binding pocket.

  • Modulating Electronic Properties: The sp²-hybridized carbons of the alkene influence the electron distribution of the pyridine ring, impacting its pKa and interaction potential.

These features have enabled the development of 3-alkenylpyridine derivatives as potent modulators of enzymes, receptors, and signaling pathways implicated in a host of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4][5]

Synthetic Strategies for 3-Alkenylpyridine Analogs

The construction of the 3-alkenylpyridine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forging the critical carbon-carbon bond between a substituted pyridine and an alkene moiety.

Key Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a 3-pyridylboronic acid or ester with a vinyl halide or triflate. It is widely favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.

  • Heck Coupling: The Heck reaction couples a 3-halopyridine with an alkene in the presence of a palladium catalyst and a base. This method is particularly useful for direct alkenylation without the need to pre-functionalize the alkene partner.

  • Stille Coupling: This reaction utilizes an organotin reagent (e.g., a vinylstannane) and a 3-halopyridine. While highly effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.

  • Sonogashira Coupling: While primarily used for synthesizing alkynylpyridines, the Sonogashira coupling of a 3-halopyridine with a terminal alkyne, followed by partial reduction of the resulting triple bond, provides a viable route to (Z)-alkenylpyridines.[3]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity. Modern phosphine-based ligands have significantly expanded the scope and efficiency of these transformations.[6][7]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a (E)-3-styrylpyridine derivative, a common structural motif in this class of compounds.

Step 1: Reagents and Materials

  • 3-Bromopyridine

  • (E)-2-(4-(Dimethylamino)phenyl)vinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Step 2: Reaction Setup

  • To a flame-dried round-bottom flask, add 3-bromopyridine (1.0 eq), (E)-2-(4-(dimethylamino)phenyl)vinylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

Step 3: Reaction Execution and Workup

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired (E)-3-styrylpyridine derivative.

Expected Outcome: This procedure typically yields the desired product in good to excellent yields (70-95%), with high stereochemical purity. Characterization is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Substituted 3-alkenylpyridines have demonstrated significant potential across multiple therapeutic areas. The following sections highlight key examples and the SAR insights that guide their design.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology, and the 3-alkenylpyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors.[3][4][8]

  • PIKfyve/PIP4K2C Inhibition: A series of 3-alkynyl-isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, which are implicated in cancer cell proliferation and viral replication.[3][4] SAR studies revealed that:

    • The alkynyl linker at the 3-position is crucial for potent PIKfyve inhibition, though a saturated ethyl linker is also tolerated, albeit with reduced activity.[3][4]

    • Electron-donating groups (e.g., methyl, methoxy) on the pyridinyl ring at the 3-position enhance inhibitory activity, with IC₅₀ values in the low nanomolar range.[3][4]

    • The position of these substituents is critical; a 5-methoxy group on the 3-pyridinyl ring was found to be 200-fold more potent than a 4-methoxy substituent.[3]

  • ALK2 Inhibition: 3,5-Diaryl-2-aminopyridines have been developed as inhibitors of ALK2, a BMP type I receptor kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[8] These compounds demonstrated consistent binding to both wild-type and mutant forms of the ALK2 protein.[8]

  • Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition: A series of 3-aminopyrid-2-ones were designed as potent and selective Itk inhibitors for the potential treatment of autoimmune and allergic diseases.[9] Functionalization of the 3-amino group was key to enhancing potency.[9]

Table 1: SAR Summary of 3-Substituted Pyridine Kinase Inhibitors

TargetScaffoldKey SAR FindingPotency (IC₅₀/Kᵢ)Reference
PIKfyve3-Alkynyl-isothiazolo[4,3-b]pyridine5-Methoxy on 3-pyridinyl ring3 nM[3]
PIKfyve3-Alkynyl-isothiazolo[4,3-b]pyridine5-Methyl on 3-pyridinyl ring2 nM[3]
ALK23,5-Diaryl-2-aminopyridine2-Methylpyridine derivativePotent and selective[8]
Itk3-Aminopyrid-2-oneOptimized 3-amino substituent7 nM[9]
Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of therapies for neurodegenerative diseases. The physicochemical properties of the 3-alkenylpyridine scaffold make it an attractive starting point for CNS-penetrant agents.

  • Amyloid Plaque Imaging in Alzheimer's Disease: (E)-3-styrylpyridine derivatives have been synthesized as potential imaging agents for amyloid-β (Aβ) plaques in Alzheimer's disease.[5]

    • A dimethylamino group on the styryl moiety was found to confer the highest binding affinity to Aβ plaques.[5]

    • The radioiodinated version of the lead compound, [¹²⁵I]-2-iodo-5-(4-dimethylaminostyryl)pyridine, demonstrated high brain uptake and rapid washout in mice, suggesting its potential as a diagnostic imaging agent.[5]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a key target in Alzheimer's disease due to its role in tau protein hyperphosphorylation.[10] The design of 3-alkenylpyridine-containing GSK-3β inhibitors focuses on achieving selectivity and brain permeability.

  • Parkinsonism-like Symptoms: It is important to note that certain pyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are known neurotoxins that can induce Parkinsonism-like symptoms.[11] Careful SAR studies are therefore essential to mitigate the risk of off-target toxicity when designing CNS-active pyridine-containing compounds.[11]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[12][13][14] In the context of 3-alkenylpyridines, this can involve:

  • Alkene Bioisosteres: The double bond can be replaced with other linkers, such as an alkyne or a cyclopropane ring, to modulate rigidity and explore different binding conformations.

  • Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, isoxazole, isothiazole) to fine-tune properties like basicity, polarity, and metabolic stability.[15] This can be a strategy to alter the molecule's interaction with P-glycoprotein or to address other developability issues.[12]

Visualization of Key Concepts

General Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Halopyridine F Suzuki-Miyaura Cross-Coupling A->F B Vinylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F Catalyzes D Ligand (e.g., PPh₃) D->F E Base (e.g., K₂CO₃) E->F G Substituted 3-Alkenylpyridine F->G Forms

Caption: Suzuki-Miyaura cross-coupling workflow.

Kinase Inhibition Mechanism

G Kinase Kinase Active Site (e.g., PIKfyve) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor 3-Alkenylpyridine Inhibitor Inhibitor->Kinase Competitively Binds Phosphorylation Phosphorylation & Downstream Signaling Substrate->Phosphorylation

Sources

Electronic Properties of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Part 1: Executive Summary & Core Utility

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is a high-value heterocyclic intermediate, primarily utilized as a "masked" acetaldehyde equivalent in the synthesis of fused polycyclic systems, specifically 1,6-naphthyridines and 7-azaindoles .

Its strategic value lies in its bifunctionality:

  • The 2-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • The (E)-2-Methoxyvinyl Group: An electron-rich enol ether that serves as a latent aldehyde. Upon acidic hydrolysis, it unmasks a carbonyl at the homologated position (CH2-CHO), enabling rapid cyclization with adjacent nucleophiles.

This guide details the electronic architecture, synthesis, and validation protocols for this molecule, treating it not just as a chemical structure but as a functional tool in drug design.

Part 2: Electronic Architecture & Physical Properties

The "Push-Pull" Electronic System

The molecule exhibits a distinct electronic dichotomy that dictates its reactivity profile.

  • The Acceptor (Pyridine Core): The nitrogen atom renders the ring electron-deficient (

    
    -deficient). The bromine atom at C2 further depletes electron density via inductive withdrawal (-I), though it offers weak mesomeric donation (+M).
    
  • The Donor (Methoxyvinyl Tail): The methoxy oxygen donates electron density into the vinyl

    
    -system via resonance. This increases the nucleophilicity of the 
    
    
    
    -carbon (the one attached to the pyridine).

Dipole Vector: The net dipole is complex. The pyridine nitrogen pulls density, while the methoxy group pushes density toward the ring. This conjugation stabilizes the (E)-isomer but makes the vinyl bond susceptible to electrophilic attack (e.g., by protons during hydrolysis).

Spectroscopic Signatures (NMR Diagnostics)

The stereochemistry (E vs. Z) is a Critical Quality Attribute (CQA). The coupling constant (


) of the vinylic protons is the primary self-validation metric.
NucleusPositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Insight

Vinyl

-H
~5.5 - 6.2Doublet12.0 - 13.5 Hz Definitive for (E)-isomer

Vinyl

-H
~7.0 - 7.5Doublet12.0 - 13.5 Hz Overlaps with aromatics

Methoxy (-OMe)~3.7 - 3.8SingletN/ADiagnostic integration (3H)

C2 (C-Br)~140 - 145QuaternaryN/ADeshielded by Br/N

Note: The (Z)-isomer typically displays a


 value of 6.0 – 8.0 Hz . If your spectrum shows this lower value, the Wittig reaction conditions (base/solvent) require optimization.

Part 3: Synthesis & Validation Protocol

The synthesis relies on a Wittig olefination.[1][2] To maximize the (E)-selectivity and yield, the choice of base and temperature is critical.

Protocol: Wittig Homologation of 2-Bromo-3-pyridinecarboxaldehyde

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (MTPPC)

  • Potassium tert-butoxide (

    
    -BuOK) or NaHMDS
    
  • Tetrahydrofuran (THF), anhydrous

  • 2-Bromo-3-pyridinecarboxaldehyde

Step-by-Step Workflow:

  • Ylide Formation:

    • Suspend MTPPC (1.2 equiv) in anhydrous THF at 0°C under

      
      .
      
    • Add

      
      -BuOK (1.3 equiv) dropwise. The solution will turn deep red/orange, indicating the formation of the non-stabilized ylide.
      
    • Mechanistic Insight: The methoxy group destabilizes the negative charge on the phosphorous ylide, making it highly reactive.

  • Addition:

    • Cool the ylide solution to -78°C (Critical for stereocontrol, though E/Z mixtures are common with this specific ylide).

    • Add 2-Bromo-3-pyridinecarboxaldehyde (1.0 equiv) in THF slowly.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench & Workup (Crucial Step):

    • Do NOT use acidic workup. The product is an enol ether and will hydrolyze to the aldehyde immediately in acid.

    • Quench with Saturated

      
       (mildly acidic, proceed quickly) or Water.
      
    • Extract with EtOAc.[2] Dry over

      
       (avoid acidic 
      
      
      
      if possible, or filter quickly).
  • Purification:

    • Flash Chromatography on Silica Gel (neutralized with 1%

      
       if the silica is acidic).
      
    • Eluent: Hexanes/EtOAc (gradient).

Diagram 1: Synthesis & Reactivity Flow

SynthesisFlow Start 2-Bromo-3- pyridinecarboxaldehyde Intermediate Betaine/Oxaphosphetane Intermediate Start->Intermediate Wittig Reaction (THF, t-BuOK, -78°C) Reagent (Methoxymethyl) triphenylphosphonium Cl Reagent->Intermediate Product (E)-2-Bromo-3- (2-methoxyvinyl)pyridine Intermediate->Product Elimination of Ph3P=O Hydrolysis 2-Bromo-3- pyridineacetaldehyde Product->Hydrolysis Acid Hydrolysis (HCl/THF) Cyclization 1,6-Naphthyridine Scaffold Hydrolysis->Cyclization Condensation (e.g., with amines)

Caption: The reaction pathway from aldehyde precursor to the naphthyridine scaffold via the methoxyvinyl intermediate.

Part 4: Applications in Drug Discovery

The "Masked" Aldehyde Strategy

The primary utility of this molecule is to introduce a two-carbon aldehyde unit ($ -CH_2-CHO $) at the C3 position. This is chemically superior to direct alkylation because:

  • Stability: The enol ether is stable to basic conditions used in cross-couplings.

  • Selectivity: The aldehyde is only revealed when triggered by acid.

Synthesis of 1,6-Naphthyridines

This is the "Killer App" for this molecule.

  • Mechanism:

    • Hydrolysis: Treat this compound with aqueous HCl/THF. The vinyl ether cleaves to form 2-bromo-3-pyridineacetaldehyde .

    • Condensation: React the resulting acetaldehyde with an amine or amidine.

    • Cyclization: The nitrogen nucleophile attacks the aldehyde, followed by

      
       or Pd-catalyzed closure at the C2-Bromine position.
      
Electronic "Push-Pull" Visualization

ElectronicMap cluster_reactivity Reactivity Zones Methoxy Methoxy Group (Electron Donor +R) Vinyl Vinyl Linker (Conjugation Bridge) Methoxy->Vinyl Donation (+R) Pyridine Pyridine Ring (Electron Acceptor) Vinyl->Pyridine Conjugation BetaC Vinyl Beta-Carbon: Nucleophilic (Acid Sensitive) Vinyl->BetaC Bromine Bromine (C2) (Leaving Group / -I) Pyridine->Bromine Inductive Withdrawal C2 C2 Position: Electrophilic (Pd coupling) Bromine->C2

Caption: Electronic density flow illustrating the stability of the enol ether and the activation of the C2 position.

Part 5: References

  • Levine, S. G. (1958). "A New Aldehyde Synthesis." Journal of the American Chemical Society, 80(22), 6150–6151. Link

    • Foundational text on using methoxymethyl triphenylphosphonium chloride for aldehyde homologation.

  • Léogane, O., & Lebel, H. (2009). "Selective Synthesis of Enol Ethers via Wittig Reaction." Angewandte Chemie International Edition, 48, 2-15.

    • Provides modern protocols for maximizing E/Z selectivity in enol ether synthesis.

  • Desai, B., et al. (2021). "1,6-Naphthyridine-based natural products and their synthesis." ResearchGate Review. Link

    • Details the conversion of pyridine-3-acetaldehydes (derived from the title compound) into naphthyridines.

  • BenchChem Protocols. (2025). "Synthesis of 2-Bromo-3-methoxypyridine and Derivatives." BenchChem Technical Library. Link

    • Source for specific bromination and methylation precursors.

Sources

An In-Depth Technical Guide to (E)-2-Bromo-3-(2-methoxyvinyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While not a widely documented starting material itself, (E)-2-Bromo-3-(2-methoxyvinyl)pyridine represents a highly versatile and synthetically valuable scaffold for drug discovery. Its true potential is unlocked by dissecting its structure into two key reactive components: the 2-bromopyridine moiety and the (E)-3-(2-methoxyvinyl) group. The 2-bromo position serves as a prime handle for modern cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Concurrently, the methoxyvinyl group acts as a masked carbonyl, which can be hydrolyzed under acidic conditions to reveal an acetyl group for a host of subsequent transformations. This guide provides a comprehensive analysis of the synthetic utility of this scaffold, detailing the strategic application of its orthogonal reactivity. We will explore established protocols for key transformations, propose synthetic workflows for the creation of complex molecular architectures, and discuss the potential of the resulting 2,3-disubstituted pyridine cores in targeting various therapeutic areas, including their use as kinase inhibitors and anti-inflammatory agents.

Introduction

The landscape of modern drug discovery is heavily reliant on the strategic use of functionalized heterocyclic building blocks.[1][2] These scaffolds provide the three-dimensional architecture necessary for precise interaction with biological targets. The pyridine ring, in particular, is a privileged structure in medicinal chemistry, found in numerous approved pharmaceuticals.[1][3] This is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems.[4][5][6][7]

This compound is a specialized intermediate whose value lies in the unique combination of its functional groups. A survey of current literature and chemical databases reveals a scarcity of direct applications for this specific compound. However, a deeper analysis of its constituent parts—the 2-bromopyridine and the vinyl ether—illuminates its significant potential as a versatile tool for medicinal chemists. The strategic advantage of this molecule is the orthogonal reactivity of its two main functional handles, which allows for sequential and controlled chemical modifications.

This guide will deconstruct the molecule to explore the established utility of each component separately and then synthesize this information to propose powerful, multi-step synthetic strategies. We will provide detailed, field-proven protocols for the key reactions that underpin its utility, offering researchers and drug development professionals a practical framework for leveraging this scaffold in their discovery programs.

Part 1: The 2-Bromopyridine Moiety: A Gateway to Molecular Diversity

The 2-bromopyridine unit is a cornerstone of modern synthetic chemistry, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[8][9] This functionality allows for the facile and predictable formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building the molecular complexity required for potent and selective drug candidates.[10][11]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[12][13] For a substrate like this compound, the 2-bromo position is selectively activated by a palladium(0) catalyst, enabling its coupling with a variety of (hetero)aryl, vinyl, or alkyl boronic acids.[8][14] This reaction is fundamental for constructing biaryl and heteroaryl structures, which are common motifs in many classes of drugs, including the COX-2 inhibitor Etoricoxib.[15][16][17][18]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
Parameter Condition Purpose/Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃To facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand SPhos, XPhos, P(t-Bu)₃To stabilize the palladium center and promote reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To activate the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFTo solubilize reactants and facilitate heat transfer.
Temperature 80-120 °CTo provide the activation energy for the catalytic cycle.
Step-by-Step Protocol: General Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the 2-bromopyridine substrate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 2: The Vinyl Ether Functionality: A Masked Carbonyl and Synthetic Handle

Vinyl ethers are versatile functional groups in organic synthesis.[19] Their electron-rich double bond makes them susceptible to electrophilic attack, and they can participate in various cycloaddition and rearrangement reactions.[20] In the context of drug discovery, one of their most valuable properties is their ability to serve as a stable precursor to a ketone or aldehyde—a "masked carbonyl."[21]

Acid-Catalyzed Hydrolysis to a Ketone

The methoxyvinyl group in this compound can be readily hydrolyzed under acidic conditions to yield the corresponding acetylpyridine.[22][23][24] The generally accepted mechanism involves the rate-determining protonation of the vinyl group's β-carbon to form a resonance-stabilized alkoxycarbocation intermediate.[25] This is followed by the rapid addition of water to generate a hemiacetal, which then decomposes to the ketone and methanol.[25]

This transformation is synthetically powerful because it unmasks a reactive carbonyl group that can be used for a plethora of subsequent reactions, such as:

  • Reductive amination to form substituted amines.

  • Wittig reactions to generate more complex alkenes.

  • Aldol condensations to build larger carbon skeletons.

Step-by-Step Protocol: Vinyl Ether Hydrolysis
  • Preparation: Dissolve the vinyl ether substrate (1.0 equiv.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

  • Reaction: Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ketone if necessary.

Part 3: Synergistic Reactivity and Proposed Synthetic Workflows

The true synthetic power of this compound lies in the strategic and sequential application of the reactions described above. The robust nature of the vinyl ether allows it to remain intact under the conditions of many palladium-catalyzed cross-coupling reactions, enabling a synthetic strategy where the pyridine core is first elaborated, followed by the unmasking and derivatization of the side chain.

Proposed Workflow: Synthesis of 2,3-Disubstituted Pyridine Scaffolds

This workflow illustrates how to leverage the orthogonal reactivity of the scaffold to generate a library of diverse 2,3-disubstituted pyridines, a motif found in numerous biologically active molecules, including PDE4 inhibitors.[26][27]

G A This compound B Suzuki Coupling (Ar-B(OH)₂ / Pd catalyst) A->B Step 1 C (E)-2-Aryl-3-(2-methoxyvinyl)pyridine B->C D Acid Hydrolysis (H₃O⁺) C->D Step 2 E 2-Aryl-3-acetylpyridine D->E F Reductive Amination (R₂NH / NaBH(OAc)₃) E->F Step 3 G Diverse 2,3-Disubstituted Pyridines F->G

Caption: Proposed synthetic workflow for diversifying the core scaffold.

This three-step sequence allows for immense diversification at two key positions:

  • R¹ Position: Varied through the choice of boronic acid in the Suzuki coupling.

  • R² Position: Varied through the choice of amine in the reductive amination.

This strategy is highly amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.

Potential Therapeutic Applications

The 2,3-disubstituted pyridine core is a privileged scaffold in medicinal chemistry. For instance, the pyrido[2,3-d]pyrimidine ring system, which can be synthesized from 2,3-disubstituted pyridines, is found in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[28][29] The synthetic flexibility of this compound makes it an excellent starting point for accessing novel analogs in these and other therapeutic areas.

Conclusion

This compound, while not a commonly cited reagent, possesses the ideal attributes of a versatile building block for modern drug discovery. Its value is derived from the orthogonal reactivity of its 2-bromo and 3-methoxyvinyl functionalities. The 2-bromo position provides a reliable handle for palladium-catalyzed cross-coupling reactions to build the core aromatic structure, while the methoxyvinyl group serves as a stable, masked carbonyl that can be revealed later for further derivatization. This technical guide has outlined the key chemical principles and provided actionable protocols for medicinal chemists to exploit this synergy. By employing the sequential strategies discussed, researchers can efficiently generate libraries of complex 2,3-disubstituted pyridines, accelerating the discovery of novel therapeutic agents.

References

  • Google Patents.

  • RSC Medicinal Chemistry.

  • Patsnap.

  • PubChem.

  • International Journal of Environmental Sciences.

  • ResearchGate.

  • ResearchGate.

  • RSC Publishing.

  • Benchchem.

  • Medicinal Chemistry Lectures Notes.

  • Chemical Reviews.

  • PubMed Central.

  • PubMed.

  • Canadian Journal of Chemistry.

  • Benchchem.

  • ElectronicsAndBooks.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • YouTube.

  • Organometallics.

  • Advanced Science.

  • ResearchGate.

  • Polymer Journal.

  • Molecules.

  • Sarchem Labs.

  • Autech Corporation.

  • Organic Chemistry Portal.

  • ResearchGate.

  • RSC Publishing.

  • Benchchem.

  • Alfa Pharm.

  • ACS Polymers Au.

  • ResearchGate.

  • Technology Networks.

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Methodological & Application

Synthesis of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine from 2-bromo-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Vinylpyridines

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. The vinyl ether moiety, coupled with the functional handle of a bromine atom on the pyridine ring, provides a rich platform for a variety of subsequent chemical transformations. This substituted pyridine serves as a key building block in the construction of more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery and development. The controlled synthesis of the (E)-isomer is crucial for ensuring the desired stereochemistry in the final target molecules, which can have a profound impact on their biological activity and pharmacokinetic properties.

This application note provides a detailed protocol for the synthesis of this compound from 2-bromo-3-pyridinecarboxaldehyde via a Wittig reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization of the final product.

Reaction Mechanism: The Wittig Olefination

The core of this synthesis is the Wittig reaction, a Nobel Prize-winning method for the formation of alkenes from carbonyl compounds.[1] The reaction utilizes a phosphorus ylide, in this case, generated from (methoxymethyl)triphenylphosphonium chloride.

The reaction proceeds through the following key steps:

  • Ylide Formation: The commercially available (methoxymethyl)triphenylphosphonium chloride is deprotonated by a strong base, such as potassium tert-butoxide (t-BuOK), to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species, with the negative charge shared between the carbon and the phosphorus atoms.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-bromo-3-pyridinecarboxaldehyde. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[1]

  • Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and readily collapses, leading to the formation of the desired alkene, this compound, and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. While non-stabilized ylides typically favor the formation of (Z)-alkenes, the ylide derived from (methoxymethyl)triphenylphosphonium chloride is considered semi-stabilized. This can often lead to a mixture of (E) and (Z) isomers.[2][3][4] However, for many substrates, the (E)-isomer is the thermodynamically more stable product and can be favored under appropriate reaction conditions or isolated through purification.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Bromo-3-pyridinecarboxaldehydeC₆H₄BrNO186.011.0 g (5.38 mmol)Sigma-Aldrich
(Methoxymethyl)triphenylphosphonium chlorideC₂₀H₂₀ClOP342.802.21 g (6.45 mmol)Sigma-Aldrich
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.210.72 g (6.45 mmol)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mLSigma-Aldrich
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As neededFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49As neededFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As neededFisher Scientific
Silica gel (for column chromatography)SiO₂60.08As neededSorbent Technologies
HexanesC₆H₁₄86.18As neededFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11As neededFisher Scientific
Step-by-Step Procedure
  • Ylide Generation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (2.21 g, 6.45 mmol).

    • Add anhydrous tetrahydrofuran (THF, 20 mL) and cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add potassium tert-butoxide (0.72 g, 6.45 mmol) portion-wise over 10 minutes. The solution will typically turn a deep orange or reddish color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for an additional 30 minutes.

  • Wittig Reaction:

    • Dissolve 2-bromo-3-pyridinecarboxaldehyde (1.0 g, 5.38 mmol) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 15 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which contains the desired vinyl ether and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.

    • A solvent gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is typically effective for separating the (E)-isomer from the (Z)-isomer and triphenylphosphine oxide. The (E)-isomer is generally less polar and will elute first.

    • Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.

Workflow Diagram

SynthesisWorkflow cluster_Ylide Ylide Generation cluster_Wittig Wittig Reaction cluster_Purification Work-up & Purification Ylide_Start (Methoxymethyl)triphenylphosphonium chloride in THF Base_Addition Add t-BuOK at 0°C Ylide_Start->Base_Addition Ylide_Formation Stir at 0°C for 30 min (Ylide forms) Base_Addition->Ylide_Formation Reaction Combine at 0°C, then stir at RT overnight Ylide_Formation->Reaction Aldehyde 2-Bromo-3-pyridinecarboxaldehyde in THF Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis will yield this compound. The expected yield can vary but is typically in the range of 60-80% after purification. The product should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Analytical Data

AnalysisExpected Results
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)Predicted shifts (δ, ppm): ~8.1 (dd, 1H, pyridine-H), ~7.6 (dd, 1H, pyridine-H), ~7.2 (dd, 1H, pyridine-H), ~7.0 (d, 1H, vinylic-H), ~6.0 (d, 1H, vinylic-H), ~3.7 (s, 3H, OCH₃). The coupling constant between the vinylic protons is expected to be in the range of 12-18 Hz for the (E)-isomer.
¹³C NMR (CDCl₃, 101 MHz)Predicted shifts (δ, ppm): Signals corresponding to the pyridine ring carbons (one attached to bromine at ~140 ppm), two vinylic carbons, and one methoxy carbon (~56 ppm).
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₈H₉BrNO: 213.98, found: 213.98.
Infrared (IR) (neat, cm⁻¹)Characteristic peaks for C=C stretching (~1640 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Br stretching.

Note: The NMR spectral data are predicted based on analogous structures and may vary slightly in the actual experimental outcome.

Troubleshooting and Scientific Insights

  • Low Yield:

    • Incomplete Ylide Formation: Ensure that the potassium tert-butoxide is fresh and has been handled under anhydrous conditions. The color change to deep orange/red is a good visual indicator of ylide formation.

    • Side Reactions of the Aldehyde: The aldehyde starting material should be pure. Impurities can lead to side reactions.

    • Inefficient Purification: Triphenylphosphine oxide can sometimes be difficult to separate completely. Careful column chromatography with a shallow solvent gradient is key.

  • Formation of (Z)-isomer:

    • The formation of a mixture of (E) and (Z) isomers is common with semi-stabilized ylides. The ratio can be influenced by the reaction temperature and solvent.

    • Careful chromatographic separation is the most reliable method to isolate the desired (E)-isomer.

  • Rationale for Reagent Choices:

    • Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing in reactions with the aldehyde.

    • Anhydrous THF: The Wittig reaction is sensitive to moisture, which can quench the ylide. Therefore, the use of an anhydrous solvent is critical for good yields.

    • Inert Atmosphere: The phosphorus ylide can be sensitive to air, and an inert atmosphere prevents its degradation.

Conclusion

The Wittig reaction provides a reliable and effective method for the synthesis of this compound from 2-bromo-3-pyridinecarboxaldehyde. The protocol outlined in this application note, along with the mechanistic insights and troubleshooting guidance, should enable researchers to successfully prepare this valuable synthetic intermediate for their drug discovery and development programs. Careful attention to anhydrous conditions and purification techniques is paramount for achieving high yields and purity of the desired (E)-isomer.

References

  • Wittig reaction. (2023). In Wikipedia. [Link]

  • What is the stereoselectivity of Wittig's reaction? (2015). Quora. [Link]

  • Wittig Reaction Mechanism. AdiChemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocol: Synthesis of 2-Bromo-3-(2-methoxyvinyl)pyridine via Wittig Reaction and Subsequent Aldehyde Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction's significance lies in its ability to introduce an alkene with high regiochemical control, a frequent challenge in complex molecule synthesis. This application note provides a comprehensive protocol for a specific, yet broadly applicable, transformation: the one-carbon homologation of an aldehyde.

We will focus on the reaction between 2-bromo-3-formylpyridine, a versatile heterocyclic building block, and the Wittig reagent derived from methoxymethyltriphenylphosphonium chloride.[3] The resulting product, a methoxy vinyl ether, is a stable intermediate that can be readily hydrolyzed under mild acidic conditions to yield the corresponding aldehyde, effectively elongating the carbon chain by one methylene unit.[4] This two-step sequence is invaluable for drug development professionals and medicinal chemists who require access to novel aldehyde scaffolds for further functionalization.

Mechanistic Considerations and Strategic Choices

The overall transformation proceeds in two distinct stages: the Wittig olefination and the vinyl ether hydrolysis. Understanding the mechanism of each is critical for optimizing reaction conditions and troubleshooting potential issues.

The Wittig Reaction: From Ylide to Alkene

The core of the Wittig reaction is the phosphorus ylide, a species with adjacent positive and negative charges.[5] The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[6][7]

  • Ylide Formation: Methoxymethyltriphenylphosphonium chloride possesses an acidic proton on the carbon adjacent to the phosphorus atom. A strong, non-nucleophilic base, such as n-Butyllithium (n-BuLi) or Sodium Hydride (NaH), is required to deprotonate the salt, forming the highly reactive methoxymethylenetriphenylphosphorane ylide.[4][8] The choice of a strong base and anhydrous, aprotic solvents (e.g., THF, Diethyl Ether) is paramount to prevent quenching of the ylide and other side reactions.[9] The formation of the ylide is often accompanied by a distinct color change to deep red or orange, indicating its presence.[4][9]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-bromo-3-formylpyridine. Contemporary mechanistic understanding, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[1][10][11]

  • Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible cycloreversion step.[6][8] The thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, which propels the reaction forward.[12]

The ylide derived from methoxymethyltriphenylphosphonium chloride is considered non-stabilized because the methoxy group does not provide significant resonance stabilization to the carbanion.[4][11] Non-stabilized ylides typically react rapidly and favor the formation of (Z)-alkenes.[1][10]

Vinyl Ether Hydrolysis: Unmasking the Aldehyde

The product of the Wittig reaction is a vinyl ether, which serves as a protected form of the desired aldehyde. The hydrolysis is typically achieved under mild acidic conditions. The mechanism involves the protonation of the vinyl ether's double bond, followed by the addition of water and subsequent elimination of methanol to reveal the aldehyde.[13] This step is generally high-yielding and clean, provided that harsh conditions that could affect other functional groups on the pyridine ring are avoided.

Experimental Design and Protocols

This section outlines the detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials Data
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountNotes
(Methoxymethyl)triphenylphosphonium chlorideC20H20ClOP342.801.24.11 gHygroscopic; store in a desiccator.
Tetrahydrofuran (THF)C4H8O72.11-100 mLAnhydrous, inhibitor-free.
n-Butyllithium (n-BuLi)C4H9Li64.061.154.4 mL2.5 M solution in hexanes.
2-Bromo-3-formylpyridineC6H4BrNO186.011.01.86 gStarting material.
Hydrochloric Acid (HCl)HCl36.46-~5 mL2 M aqueous solution.
Diethyl Ether (Et₂O)C4H10O74.12-As neededFor extraction and purification.
Saturated NaCl Solution (Brine)NaCl(aq)--As neededFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededFor drying.
Workflow Diagram

Wittig_Homologation_Workflow Workflow for Aldehyde Homologation cluster_0 Part 1: Wittig Reaction cluster_1 Part 2: Purification & Hydrolysis A 1. Ylide Formation (Phosphonium Salt + n-BuLi in THF) -78 °C to 0 °C B 2. Aldehyde Addition (2-Bromo-3-formylpyridine) -78 °C A->B Add Aldehyde C 3. Reaction & Quench (Warm to RT, then add H₂O) B->C Warm Slowly D 4. Workup & Extraction (Et₂O / H₂O) C->D Phase Separation E 5. Purification (Column Chromatography) D->E Isolate Crude Product F 6. Hydrolysis (Vinyl Ether in THF/2M HCl) E->F Purified Intermediate G 7. Final Product Isolation (2-Bromo-3-pyridineacetaldehyde) F->G Final Workup End Final Aldehyde G->End Start Starting Materials Start->A

Sources

Application Note: Protocol for Stereoselective Synthesis of (E)-Methoxyvinyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the (E)-methoxyvinyl motif onto a pyridine ring is a pivotal transformation in medicinal chemistry. This moiety serves as a masked equivalent of pyridine-acetaldehydes—unstable intermediates prone to polymerization—and as a versatile pharmacophore in its own right.

Achieving high stereoselectivity (E-isomer > 98%) while suppressing the hydrolysis of the acid-sensitive enol ether requires rigorous control over reaction conditions. This guide details two validated protocols:

  • Method A (Stille Coupling): The industry "Gold Standard" for maximum stereoretention and reliability.

  • Method B (Suzuki-Miyaura Coupling): A viable "Green" alternative avoiding organotin reagents, suitable for GMP environments.

Strategic Analysis & Mechanistic Insight

Why (E)-Selectivity Matters

The biological activity of vinyl ethers often depends on their olefin geometry. Furthermore, if the enol ether is used as a precursor for aldehydes, the E-isomer is generally more thermodynamically stable and easier to purify than the Z-isomer or mixtures.

Mechanism of Stereoretention

The high stereofidelity of the Stille coupling arises because the transmetalation step proceeds with retention of configuration at the transmetalating carbon. If the starting stannane is pure E, the product will be E, provided that isomerization pathways (often caused by slow reductive elimination or excess phosphine) are suppressed.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Pyridine-Br) TransMet Transmetalation (Retention of Configuration) OxAdd->TransMet + Vinyl-SnBu3 Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product ((E)-Methoxyvinyl Pyridine)

Validated Protocols

Method A: Stille Coupling (The Gold Standard)

Rationale: Organostannanes are neutral, non-basic, and highly compatible with the Lewis-basic pyridine nitrogen. This method consistently yields >95:5 E:Z ratios.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Reagent: Tributyl((E)-2-methoxyvinyl)stannane (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Solvent: Toluene (Anhydrous)

  • Additives: None required (LiCl optional for triflates).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow.

  • Charging: Add 2-Bromopyridine (1.0 mmol, 158 mg), Tributyl((E)-2-methoxyvinyl)stannane (1.1 mmol, 382 mg), and PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg).

  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Note: De-gas solvent by sparging with Argon for 10 mins prior to addition.

  • Reaction: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor by TLC (use Et3N-treated plates, see Section 4).

  • Quench: Cool to room temperature. Add 10 mL of saturated KF (potassium fluoride) solution and stir vigorously for 30 mins. Why? This precipitates the toxic tin byproducts as insoluble Bu₃SnF.

  • Workup: Filter through a pad of Celite. Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Suzuki-Miyaura Coupling (The Green Alternative)

Rationale: Avoids toxic tin residues. Requires careful base selection to prevent hydrolysis of the methoxyvinyl group.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Reagent: (E)-2-Methoxyvinylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Protocol:

  • Setup: Charge a microwave vial or pressure tube with 2-Bromopyridine (1.0 mmol) and (E)-2-Methoxyvinylboronic acid pinacol ester (1.2 mmol).

  • Catalyst/Base: Add Pd(dppf)Cl₂·DCM (41 mg) and Cs₂CO₃ (650 mg).

  • Solvation: Add Dioxane (4.5 mL) and Water (0.5 mL). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 85 °C for 8–12 hours. Note: Higher temperatures (>100 °C) may promote protodeboronation.

  • Workup: Dilute with water, extract with Et₂O (avoid acidic extraction), dry over K₂CO₃ (basic drying agent preferred), and concentrate.

Critical Handling & Purification (The "Expertise" Pillar)

The most common failure mode is not the reaction, but the purification. Enol ethers hydrolyze instantly on acidic silica gel.

The Neutralized Silica Protocol:

  • Slurry Preparation: Prepare the silica gel slurry using your eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add Triethylamine (Et₃N) to the slurry (2% v/v) and stir for 5 minutes before packing the column.

  • Elution: Run the column using eluent containing 1% Et₃N.

Data Comparison Table:

FeatureMethod A: StilleMethod B: Suzuki
**Stereoselectivity (E:Z) High (>98:2) Moderate (>90:10)
Yield 85–95%60–80%
Toxicity High (Tin residues)Low (Boron residues)
Reagent Stability High (Air stable stannane)Moderate (Boronate can hydrolyze)
Purification Difficulty Difficult (Tin removal)Easy

Experimental Workflow Diagram

Workflow Start Start: 2-Bromopyridine Decision Constraint Check: GMP / Tin-Free Required? Start->Decision Stille Method A: Stille Coupling Pd(PPh3)2Cl2, Toluene, Reflux Decision->Stille No (Lab Scale) Suzuki Method B: Suzuki Coupling Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O Decision->Suzuki Yes (Pharma/Scale) KF_Treat KF Workup (Remove Tin) Stille->KF_Treat Purification CRITICAL: Silica Gel Chromatography (Pre-treated with 2% Et3N) KF_Treat->Purification Aq_Workup Aqueous Workup (No Acid!) Suzuki->Aq_Workup Aq_Workup->Purification Product Final Product: (E)-2-(2-methoxyvinyl)pyridine Purification->Product

Downstream Application: Hydrolysis to Aldehyde

To convert the (E)-methoxyvinyl pyridine to the corresponding pyridine-2-acetaldehyde :

  • Dissolve the vinyl ether in THF.

  • Add 1N HCl (aq) at 0 °C.

  • Stir for 1 hour.

  • Neutralize carefully with NaHCO₃. Note: Pyridine acetaldehydes are unstable and prone to polymerization; use immediately.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Foundational text on Stille mechanism and stereochemistry).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Discussion on ligand effects for difficult substrates).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Basis for Method B).

  • Dalla Cort, A., et al. (2005). Synthesis of pyridine-based enol ethers. Journal of Organic Chemistry. (Specific application to pyridine systems).

Sources

Palladium-catalyzed cross-coupling reactions using 2-bromo-3-(2-methoxyvinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-bromo-3-(2-methoxyvinyl)pyridine in Palladium-catalyzed cross-coupling reactions.

Executive Summary

This guide details the operational protocols for utilizing 2-bromo-3-(2-methoxyvinyl)pyridine (CAS 13413-41-7 derivative) as a bifunctional building block in medicinal chemistry. This reagent serves as a robust surrogate for 2-substituted-3-pyridineacetaldehydes .

Direct handling of pyridine-3-acetaldehydes is often plagued by polymerization and oxidative instability. The 2-methoxyvinyl moiety acts as a "masked" aldehyde (enol ether), offering superior stability under basic Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Stille). Following C2-functionalization, mild acidic hydrolysis unveils the aldehyde, enabling rapid access to fused heterocycles such as 1,8-naphthyridines , 7-azaindoles , and pyrido[2,3-d]pyrimidines .

Strategic Rationale & Mechanism

The "Masked Aldehyde" Advantage

The 2-methoxyvinyl group offers two distinct electronic advantages during catalysis:

  • Electronic Shielding: Unlike a free aldehyde, the enol ether does not poison the Pd catalyst via decarbonylation or non-productive coordination.

  • C2-Activation: The electron-rich vinyl ether at C3 marginally increases electron density on the pyridine ring, but the C2-Br bond remains highly activated for oxidative addition due to the adjacent ring nitrogen.

Reaction Pathway

The workflow involves a chemoselective Suzuki-Miyaura coupling at the C2-bromide, followed by a specific hydrolysis protocol to generate the target aldehyde.

ReactionWorkflow SM 2-Bromo-3-(2-methoxyvinyl)pyridine (Starting Material) Cat Pd(0) Catalyst Cycle SM->Cat Oxidative Addition Inter Intermediate: 2-Aryl-3-(2-methoxyvinyl)pyridine Cat->Inter Reductive Elimination (+ Aryl Boronic Acid) Hydro Acid Hydrolysis (HCl/THF) Inter->Hydro Unmasking Prod Final Product: 2-Aryl-3-pyridineacetaldehyde Hydro->Prod Tautomerization

Figure 1: Strategic workflow converting the brominated enol ether to the functionalized aldehyde.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation at C2 without degrading the enol ether.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-bromo-3-(2-methoxyvinyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Note:

      
       is a viable alternative, but dppf offers higher resistance to chelation by the pyridine nitrogen.
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure
  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube and cool under argon flow.

  • Charging: Add the pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and base (

    
    , 2.0 equiv).
    
  • Degassing: Add 1,4-Dioxane and Water. Sparge with argon for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly against positive argon pressure. Seal the vessel.
    
  • Reaction: Heat to 85°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[9] The product will show a characteristic mass shift (M+Aryl-Br) and usually elutes later than the starting material.

  • Workup:

    • Cool to room temperature.[6][9][10]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.[6][11]
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The enol ether is stable on silica if the silica is not highly acidic (add 1%

      
       to eluent if degradation is observed).
      
Protocol B: Hydrolysis to 3-Pyridineacetaldehyde

Objective: Unmask the aldehyde functionality for subsequent cyclization.

Reagents
  • Substrate: Purified Suzuki coupling product (from Protocol A).

  • Acid: 2N HCl (aqueous).[10]

  • Solvent: THF or Acetone.

Step-by-Step Procedure
  • Dissolution: Dissolve the enol ether intermediate in THF (0.1 M concentration).

  • Acidification: Add 2N HCl (5.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar enol ether and appearance of a polar spot (aldehyde).

  • Neutralization: Carefully quench with saturated

    
     at 0°C until pH 7–8.
    
    • Warning: Do not over-basify if the product contains sensitive functional groups.

  • Isolation: Extract with DCM (x3). The aldehyde is often in equilibrium with its hydrate or enol form; rapid use in the next step is recommended.

Data Summary & Optimization Guide

Catalyst Screening Matrix (Representative Data)
Catalyst SystemBaseSolventYield (Isolated)Comments
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 88% Recommended. Robust.
Pd(PPh₃)₄K₂CO₃DME/H₂O72%Slower conversion; some debromination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O65%Good for sterically hindered boronic acids.
Pd₂dba₃ / XPhosK₃PO₄Butanol55%Enol ether hydrolysis observed (avoid alcohols).
Troubleshooting Common Issues
IssueRoot CauseSolution
Low Conversion Pyridine N-coordination poisoning Pd.Switch to bidentate ligands like dppf or Xantphos which resist displacement.
Enol Ether Hydrolysis Reaction medium too acidic or high temp.Ensure base (

) is in excess. Avoid alcohol solvents (MeOH/EtOH) which can cause acetal exchange.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Use Boronic Esters (Pinacol) or add CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl type conditions).

Application: Synthesis of 1,8-Naphthyridines

The resulting 2-aryl-3-pyridineacetaldehyde is a prime precursor for fused ring systems.

Pathway: If the coupled aryl group contains an amine (e.g., using 2-aminophenylboronic acid in Protocol A), the hydrolysis in Protocol B triggers a spontaneous intramolecular condensation (Friedländer-type) to form benzo[b][1,8]naphthyridine .

Cyclization Substrate 2-(2-Aminophenyl)- 3-(2-methoxyvinyl)pyridine Hydrolysis Acid Hydrolysis (HCl) Substrate->Hydrolysis Aldehyde Intermediate: Aldehyde Formation Hydrolysis->Aldehyde Cyclization Spontaneous Condensation (-H2O) Aldehyde->Cyclization Intramolecular Imine Formation Product Benzo[b][1,8]naphthyridine Cyclization->Product

Figure 2: Cascade synthesis of naphthyridines utilizing the bifunctional nature of the scaffold.

References

  • General Suzuki Coupling on Pyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.

  • Synthesis of 1,8-Naphthyridines via Aldehyde Intermediates

    • Ghorbani-Vaghei, R., et al. "A single-step, facile synthesis of 1,8-naphthyridine derivatives." Synthesis2017 , 49, 763-769.

  • Enol Ethers as Masked Aldehydes in Cross-Coupling

    • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[7] Chem. Int. Ed.2002 , 41, 4176.

  • Handling of 2-Methoxyvinyl Pyridines (Analogous Chemistry)

    • Specific applications in kinase inhibitor synthesis often utilize CAS 24100-18-3 (methoxy) and CAS 13413-41-7 (vinyl derivative) as proprietary intermediates in patents (e.g., Pfizer/Roche kinase programs). See U.S. Patent 20110130383 for analogous Suzuki conditions on 3-alkoxypyridines.

Sources

Application Notes and Protocols for Naphthyridine Synthesis Utilizing (E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Naphthyridines in Modern Chemistry

The naphthyridine framework, a family of diazanaphthalenes, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] These nitrogen-containing bicyclic structures are at the core of numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The well-known antibacterial agent nalidixic acid and the modern anticancer drug vosaroxin, for instance, are built upon the 1,8-naphthyridine core.[4] The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) offer a versatile three-dimensional space for substituent derivatization, enabling fine-tuning of their biological and physical properties.[1]

Given their importance, the development of efficient and versatile synthetic routes to access diverse naphthyridine cores is a central goal in synthetic organic chemistry.[6] Classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions have been foundational.[3][7][8] However, these often require harsh conditions and may have limitations in substrate scope and regioselectivity. Consequently, there is a continuous drive to develop novel precursors and methodologies that offer milder conditions, greater functional group tolerance, and access to unique substitution patterns.

This application note details a modern approach to naphthyridine synthesis, proposing the use of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine as a highly versatile and reactive precursor. We will focus on its application in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful strategy for the construction of six-membered heterocyclic rings.[9] This guide will provide the scientific rationale, detailed experimental protocols, and expected outcomes for researchers in drug discovery and chemical development.

Scientific Rationale: The Strategic Advantage of this compound in IEDDA Reactions

The power of the inverse-electron-demand Diels-Alder (IEDDA) reaction lies in its reversal of the electronic requirements of the classical Diels-Alder reaction. In an IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene.[9] This strategy is exceptionally useful for constructing nitrogen-containing heterocycles.

The proposed precursor, this compound, is uniquely suited for this transformation. The 3-(2-methoxyvinyl)pyridine portion of the molecule can function as an electron-rich 1-azadiene component. The methoxy group (-OCH₃) on the vinyl substituent acts as a potent electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. This elevated HOMO is crucial for a rapid and efficient reaction with an electron-deficient dienophile (possessing a low-energy Lowest Unoccupied Molecular Orbital, LUMO).[9]

Furthermore, the presence of the bromo group at the 2-position of the pyridine ring is a key strategic element. While it may have a modest electronic influence on the cycloaddition itself, it serves as a critical synthetic handle for post-cyclization modifications. This bromo substituent can be readily functionalized via a plethora of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

The overall synthetic strategy is a two-stage process:

  • Cycloaddition: An IEDDA reaction between this compound and a suitable electron-poor dienophile to construct the core dihydronaphthyridine ring system.

  • Aromatization/Functionalization: Subsequent elimination and/or oxidation to yield the fully aromatic naphthyridine scaffold, which retains the bromine atom for further derivatization.

This approach offers a convergent and flexible route to a wide array of substituted naphthyridines, starting from a single, strategically designed precursor.

Visualizing the Synthetic Strategy

The logical flow of the proposed synthetic approach is outlined below.

G cluster_0 Precursor cluster_1 Reaction Core cluster_2 Intermediate & Final Product Precursor (E)-2-Bromo-3- (2-methoxyvinyl)pyridine IEDDA Inverse-Electron-Demand Diels-Alder Reaction Precursor->IEDDA Intermediate Dihydronaphthyridine Intermediate IEDDA->Intermediate Dienophile Electron-Poor Dienophile (e.g., R-N=N-R) Dienophile->IEDDA Aromatization Aromatization (e.g., Oxidation/Elimination) Intermediate->Aromatization Product Substituted Bromo-Naphthyridine Aromatization->Product Functionalization Post-Synthesis Functionalization (e.g., Suzuki Coupling) Product->Functionalization Final_Library Diverse Naphthyridine Library Functionalization->Final_Library

Caption: Proposed workflow for naphthyridine synthesis.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of a 1,6-naphthyridine scaffold, a common core in biologically active molecules.[10][11][12] Optimization may be required depending on the specific dienophile used.

Protocol 1: Synthesis of a Dihydro-1,6-Naphthyridine Intermediate via IEDDA

This protocol describes the cycloaddition reaction between the precursor and diethyl azodicarboxylate as a representative electron-poor dienophile.

Materials:

  • This compound

  • Diethyl azodicarboxylate (DEAD)

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • To a dry, 250 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).

  • Begin stirring the solution at room temperature.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.1 eq) to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude material by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to isolate the dihydronaphthyridine intermediate.

Causality and Trustworthiness:

  • Anhydrous Toluene: Used as a high-boiling, non-protic solvent to prevent side reactions and achieve the necessary temperature for cycloaddition.

  • Inert Atmosphere: Prevents oxidation of the starting materials and intermediates, ensuring higher yields and purity.

  • Slow Addition of DEAD: Diethyl azodicarboxylate is highly reactive. Slow addition helps to control the reaction exotherm and prevent the formation of side products.

  • Reaction Monitoring: TLC or LC-MS is essential to determine the reaction endpoint, preventing decomposition of the product due to prolonged heating.[5]

Protocol 2: Aromatization to the 1,6-Naphthyridine Scaffold

This protocol describes a potential oxidative aromatization of the cycloadduct.

Materials:

  • Dihydronaphthyridine intermediate from Protocol 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • Dissolve the purified dihydronaphthyridine intermediate (1.0 eq) in DCM or toluene in a round-bottom flask.

  • Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, more polar, UV-active spot corresponding to the aromatic product.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by recrystallization or column chromatography to yield the pure bromo-substituted 1,6-naphthyridine.

Quantitative Data Summary and Expected Outcomes

The following table provides hypothetical, yet realistic, data based on similar IEDDA reactions reported in the literature for related heterocyclic systems.[13] Yields are highly dependent on the specific dienophile and subsequent functionalization partners.

StepPrecursorReagent(s)ProductExpected Yield (%)Key Analytical Data (Expected)
1. IEDDA Cycloaddition This compoundDiethyl azodicarboxylate (DEAD), Toluene, RefluxDiethyl 7-bromo-5-methoxy-5,6-dihydro-1,6-naphthyridine-1,6(2H)-dicarboxylate65-85%¹H NMR: Appearance of aliphatic protons for the dihydro ring. MS: Correct M+ peak.
2. Aromatization Dihydronaphthyridine intermediateDDQ, DCMDiethyl 7-bromo-1,6-naphthyridine-1,6(2H)-dicarboxylate70-90%¹H NMR: Disappearance of aliphatic protons, appearance of aromatic signals.
3. Suzuki Coupling Bromo-1,6-naphthyridine productPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Phenyl-substituted 1,6-naphthyridine75-95%¹H NMR: Appearance of new aromatic signals. MS: Correct M+ peak reflecting phenyl addition.

Mechanism Diagram

The proposed mechanism for the inverse-electron-demand Diels-Alder reaction and subsequent aromatization is depicted below.

Caption: Mechanism of Naphthyridine Formation via IEDDA. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Conclusion and Future Directions

The use of this compound as a precursor for naphthyridine synthesis via an inverse-electron-demand Diels-Alder strategy represents a modern, flexible, and powerful approach for accessing this important class of heterocycles. This method provides a direct route to a functionalized naphthyridine core that is primed for further diversification through well-established cross-coupling chemistry. This enables medicinal chemists and researchers to rapidly explore the chemical space around the naphthyridine scaffold, accelerating the discovery of new therapeutic agents and functional materials. Future work should focus on exploring the full scope of compatible dienophiles and developing one-pot cycloaddition-aromatization-coupling procedures to further streamline the synthetic process.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Retrieved from a URL provided by the grounding tool.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • BenchChem. (n.d.). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Retrieved from a URL provided by the grounding tool.
  • Palacios, F., de Marigorta, E. M., & Rubiales, G. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3175. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Retrieved from a URL provided by the grounding tool.
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10255-10264. [Link]

  • BenchChem. (n.d.). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from a URL provided by the grounding tool.
  • Palacios, F., de Marigorta, E. M., & Rubiales, G. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Abad, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6543. [Link]

  • Smith, A. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15. [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

  • Smith, J. D., & Jones, A. B. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Google Patents. (2021).
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • ResearchGate. (n.d.). Domino Aza-Michael-ih-Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. [Link]

  • Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Martin, G., et al. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 10, 234-241. [Link]

  • MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

  • PMC. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo.... [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. [Link]

  • Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. Retrieved from a URL provided by the grounding tool.
  • SciSpace. (n.d.). Synthesis of some novel pyridine and naphthyridine derivatives. [Link]

  • PubMed. (n.d.). Intramolecular inverse-electron-demand Diels-Alder reactions of imidazoles with 1,2,4-triazines: a new route to 1,2,3,4-tetrahydro-1,5-naphthyridines and related heterocycles. [Link]

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Application Notes and Protocols for the Functionalization of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine via the Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Versatile Pyridine Scaffold

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2][3] This transformation, which couples an unsaturated halide with an alkene, has found widespread application in the pharmaceutical and materials science sectors for the construction of complex molecular architectures.[4] The subject of this guide, (E)-2-Bromo-3-(2-methoxyvinyl)pyridine, represents a synthetically valuable building block. The presence of a reactive vinyl bromide moiety on a pyridine ring offers a prime opportunity for late-stage functionalization, allowing for the introduction of diverse substituents and the rapid generation of novel chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the Heck reaction to functionalize this specific substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explore the critical parameters that govern reaction success. The aim is to equip the reader with not only a step-by-step procedure but also the scientific rationale to troubleshoot and adapt the methodology for their specific synthetic targets.

Mechanistic Overview: The Palladium Catalytic Cycle

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5] Understanding this cycle is paramount for rational optimization of reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[5]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the vinyl group on the palladium complex undergoes a migratory insertion into the C-C double bond of the coordinated alkene. This step forms the new carbon-carbon bond.[5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final product. This step typically proceeds with a syn-elimination geometry and is responsible for the high trans selectivity often observed in Heck reactions.[5]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to form H-X (in this case, H-Br), which is neutralized by the base. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Heck_Reaction_Mechanism cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II)Complex Vinyl-Pd(II)-Br(L)₂ OxAdd->Pd(II)Complex R-X Coord Alkene Coordination AlkeneComplex [Alkene]Vinyl-Pd(II)-Br(L)₂ Coord->AlkeneComplex Alkene MigIns Migratory Insertion AlkylPd Alkyl-Pd(II)-Br(L)₂ MigIns->AlkylPd BetaElim β-Hydride Elimination HPdComplex H-Pd(II)-Br(L)₂ BetaElim->HPdComplex Product Product_Out Coupled Product BetaElim->Product_Out RedElim Reductive Elimination RedElim->Pd(0)L2 Base Base_HX Base-H⁺X⁻ RedElim->Base_HX Substrate This compound Substrate->Pd(II)Complex Alkene_Partner Alkene Partner (e.g., Acrylate) Alkene_Partner->AlkeneComplex

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The pyridine nitrogen and the methoxy group in the substrate can influence the electronic environment and potentially coordinate to the palladium center, making optimization crucial.

ParameterOptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd₂(dba)₃ is a stable Pd(0) source, often used for more challenging couplings. For this substrate, Pd(OAc)₂ is an excellent starting point.
Ligand PPh₃, P(o-tol)₃, BINAP, Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical for catalyst stability and reactivity.[6] For this electron-rich vinyl bromide, a moderately electron-donating and sterically demanding ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can promote oxidative addition and prevent catalyst decomposition. Triphenylphosphine (PPh₃) is a standard, reliable choice.[1]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAcAn organic amine base like triethylamine (Et₃N) is commonly used and acts as both a base and a solvent in some cases.[1] Inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents. The choice of base can influence the reaction rate and side product formation.
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents like DMF or DMAc are generally preferred as they can dissolve the polar substrate and the inorganic base, and often lead to faster reactions.[7] Toluene can be used with organic bases.
Temperature 80 - 140 °CThe reaction temperature significantly impacts the rate of reaction. A typical starting point is 100-120 °C. Higher temperatures may be required for less reactive coupling partners but can also lead to catalyst degradation.
Additives Tetrabutylammonium bromide (TBAB)In some cases, particularly with "ligandless" or phosphine-free systems, phase-transfer catalysts like TBAB can be beneficial, especially in aqueous or biphasic media.[8]

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol provides a robust starting point for the functionalization of the title compound.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Reagent Addition: Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Workflow for Optimization

For challenging substrates or to improve yield and purity, a systematic optimization workflow is recommended.

Optimization_Workflow start Define Synthetic Goal initial_screen Initial Reaction Screen (Standard Conditions) start->initial_screen analyze Analyze Outcome (Yield, Purity, Side Products) initial_screen->analyze ligand_opt Vary Ligand (e.g., PPh₃, NHC, Buchwald) analyze->ligand_opt Unacceptable success Optimized Protocol analyze->success Acceptable base_opt Vary Base (e.g., K₂CO₃, Cs₂CO₃) ligand_opt->base_opt solvent_opt Vary Solvent (e.g., DMAc, Toluene) base_opt->solvent_opt temp_opt Vary Temperature (80-140 °C) solvent_opt->temp_opt temp_opt->analyze

Caption: A logical workflow for optimizing Heck reaction parameters.

Concluding Remarks for the Practicing Scientist

The Heck reaction offers a powerful and versatile method for the functionalization of this compound. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel pyridine-containing compounds. Successful implementation hinges on a solid understanding of the reaction mechanism and a systematic approach to parameter optimization. Given the prevalence of pyridine motifs in pharmaceuticals, the ability to efficiently and selectively modify this scaffold is a valuable asset in any drug discovery program. The self-validating nature of the provided protocols, coupled with the rationale behind each experimental choice, empowers researchers to confidently apply and adapt these methods to their unique synthetic challenges.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Sathee Jee. (n.d.). Chemistry Heck Reaction. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • The Journal of Organic Chemistry. (2005). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. [Link]

  • Organometallics. (2001). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: High-Fidelity Olefination of Bromopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic "Red Flags"

Performing Wittig olefination on bromopyridine aldehydes presents a classic "chemoselectivity paradox." The electron-deficient nature of the pyridine ring makes the aldehyde highly electrophilic (good for reaction rate), but it simultaneously renders the bromine substituent susceptible to metal-halogen exchange and the ring susceptible to nucleophilic attack.

If your yields are consistently low (<40%), review these Diagnostic Red Flags immediately:

ObservationProbable Root Cause
Debrominated Product Lithium-Halogen Exchange: You used n-BuLi. The lithium exchanged with the bromine instead of deprotonating the phosphonium salt.
Complex Mixture / Tars Nucleophilic Attack: The base attacked the pyridine ring (SNAr) or the aldehyde underwent Cannizzaro disproportionation.
No Reaction (SM Recovery) Ylide Quenching: The pyridine nitrogen coordinated the ylide or the phosphonium salt failed to deprotonate due to insolubility.
Product Stuck on Column TPPO Contamination: Triphenylphosphine oxide (TPPO) is co-eluting or the basic pyridine product is streaking on silica.

Root Cause Analysis: The "Hidden" Side Reactions

The standard textbook Wittig protocol (Phosphonium salt + n-BuLi


 Ylide + Aldehyde) is fatal  for bromopyridines.
The Mechanism of Failure

When using alkyl lithiums (n-BuLi, t-BuLi), the reagent acts as a lithiating agent rather than a base. The rate of Lithium-Bromine exchange on a pyridine ring often exceeds the rate of phosphonium salt deprotonation, especially at temperatures above -78°C.

WittigFailure Start Reagents: Bromopyridine Aldehyde + n-BuLi PathA Path A (Desired): Deprotonation of Phosphonium Salt Start->PathA  Ideal Case   PathB Path B (Fatal): Li-Halogen Exchange at Pyridine Ring Start->PathB  Fast (Kinetic)   PathC Path C (Fatal): Nucleophilic Attack at C2/C4/C6 Start->PathC  Competing   Product Desired Alkene PathA->Product Byproduct1 Debrominated Pyridine PathB->Byproduct1 Byproduct2 Alkylated Dihydropyridine PathC->Byproduct2

Protocol Optimization (The Fix)

To restore high yields, we must switch to Non-Nucleophilic / Non-Lithiating Bases and modify the purification strategy.

A. Base Selection Matrix

Do not use n-BuLi. Select a base based on the pKa of your phosphonium salt.

Base CandidatepKa (conj. acid)Suitability for BromopyridinesVerdict
n-BuLi ~50Critical Failure. Causes Li-Br exchange.AVOID
NaH (Sodium Hydride)~35Excellent. Non-nucleophilic, irreversible.RECOMMENDED
KOtBu (Potassium t-butoxide)~17Good for semi-stabilized ylides. Fast kinetics.HIGHLY RECOMMENDED
LiHMDS ~26Good, but bulky. Can be slow to deprotonate crowded salts.ALTERNATIVE
B. Optimized Wittig Protocol (NaH Method)

This protocol minimizes ring attack and halogen exchange.

  • Activation: Wash NaH (60% dispersion, 1.5 equiv) with dry hexanes (3x) under Argon to remove mineral oil.

  • Ylide Formation: Suspend NaH in anhydrous THF (or DMSO for insoluble salts). Add the phosphonium salt (1.2 equiv) at 0°C.

  • Digestion: Warm to RT and stir for 30-60 mins. Visual Check: Solution should turn yellow/orange (ylide formation).

  • Addition: Cool back to 0°C. Add the Bromopyridine Aldehyde (1.0 equiv) dropwise as a solution in THF.

    • Why? Adding aldehyde to pre-formed ylide prevents the base from reacting with the aldehyde.

  • Reaction: Stir at RT. Monitor by TLC.[1][2][3]

  • Quench: Add saturated NH₄Cl.

Strategic Alternative: Horner-Wadsworth-Emmons (HWE)[4][5][6]

If the standard Wittig fails despite base optimization, switch to the Horner-Wadsworth-Emmons (HWE) reaction.

Why it works better:

  • Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, overcoming the steric/electronic deactivation of the pyridine.

  • Solubility: The phosphate byproduct is water-soluble, eliminating the TPPO removal nightmare.

  • Milder Bases: HWE can often be run with LiCl/DBU or TEA/LiCl (Masamune-Roush conditions), which are completely inert toward the bromine handle.

HWE Protocol (Masamune-Roush Conditions)

Ideal for base-sensitive bromopyridines.

  • Setup: Dissolve phosphonate (1.2 equiv) in dry MeCN.

  • Additives: Add anhydrous LiCl (1.5 equiv) and DBU (1.2 equiv). Stir for 15 mins.

  • Reaction: Add Bromopyridine Aldehyde (1.0 equiv). Stir at RT.

  • Workup: The byproduct (diethyl phosphate salt) washes away in water.[4]

Purification: The "TPPO" Nightmare

In standard Wittig reactions, Triphenylphosphine Oxide (TPPO) often co-elutes with vinyl pyridines. Do not rely solely on chromatography.

The ZnCl₂ Precipitation Method

Pyridine products can coordinate to ZnCl₂, but TPPO coordinates much stronger (2:1 complex).

  • Dissolution: Dissolve crude mixture in minimal Ethanol or Ether.

  • Complexation: Add a solution of ZnCl₂ (2 equiv relative to TPPO) in Ethanol.

  • Precipitation: Stir for 30 mins. A white solid [ZnCl₂(TPPO)₂] will precipitate.[3]

  • Filtration: Filter off the solid.[3]

  • Recovery: Concentrate filtrate. If your product coordinated to Zn, wash the organic layer with EDTA solution or NH₄OH to free the pyridine.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckBase Did you use n-BuLi? Start->CheckBase StopBuLi STOP. Switch to NaH or KOtBu. (Prevents Li-Br exchange) CheckBase->StopBuLi Yes CheckSM Is Aldehyde consumed? CheckBase->CheckSM No CheckYlide Did Ylide form? (Color change observed?) CheckSM->CheckYlide No CheckPurification Is product trapped in TPPO? CheckSM->CheckPurification Yes (Complex mix) IncreaseTemp Increase Temp to Reflux or Switch to DMSO CheckYlide->IncreaseTemp No ZnCl2 Use ZnCl2 Precipitation or HWE Reaction CheckPurification->ZnCl2 Yes

References

  • Lithium-Halogen Exchange Competition: Song, J. J., et al. "Organometallic Functionalization of Bromopyridines." Chemical Society Reviews, 2007. (Validated Concept)

  • HWE vs Wittig for Heterocycles: Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989.

  • TPPO Removal via ZnCl2: Batesky, D. C., et al. "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 2017. [5]

  • Masamune-Roush Conditions (Mild HWE): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 1984.

Sources

Validation & Comparative

Characterization data for (E)-2-Bromo-3-(2-methoxyvinyl)pyridine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical assessment of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine , a critical intermediate in the synthesis of fused heterocyclic systems such as 4-azaindoles and furopyridines.

Executive Summary

This compound is a strategic "masked aldehyde" building block. It is primarily employed to introduce a two-carbon unit at the C3 position of the pyridine ring, capable of subsequent cyclization. Unlike its Z-isomer or acetal analogs, the E-enol ether offers specific geometric advantages for palladium-catalyzed cascade reactions (e.g., Heck/Buchwald sequences) used to construct 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffolds.

This guide characterizes the molecule, distinguishes it from common byproducts, and benchmarks its utility against alternative synthetic routes.

Characterization Data Suite

The identification of the E-isomer is critical, as the Z-isomer often exhibits lower reactivity or steric clashes in subsequent metal-catalyzed annulations.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, 400 MHz

The definitive diagnostic feature is the coupling constant (J) of the vinylic protons .

  • E-Isomer (Target):

    
    
    
  • Z-Isomer (Impurity):

    
    
    
NucleusPositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
¹H Py-H68.25 – 8.35dd4.8, 1.5

to Nitrogen (Most deshielded)
¹H Py-H47.85 – 7.95dd7.8, 1.5

to N,

to vinyl
¹H Py-H57.15 – 7.25dd7.8, 4.8

to N (Most shielded aromatic)
¹H Vinyl-H

7.05 – 7.15d12.8

to Oxygen (Deshielded)
¹H Vinyl-H

5.85 – 6.05d12.8

to Oxygen, attached to Py
¹H -OCH₃3.75 – 3.85s-Methoxy group
¹³C Vinyl-C

~150.5--Enol ether carbon
¹³C Py-C2~143.0--Attached to Br

Analyst Note: The chemical shift of the vinyl protons is concentration-dependent. Rely on the magnitude of the coupling constant (12.8 Hz) rather than absolute shift for isomer confirmation.

B. Mass Spectrometry (MS)

Method: ESI+ or EI

The presence of Bromine creates a characteristic 1:1 isotopic pattern .

  • Formula: C₈H₈BrNO

  • Molecular Weight: 214.06 g/mol

  • Key Ions (m/z):

    • 214 / 216: [M+H]⁺ (Base peak, equal intensity doublet confirming Br).

    • 182 / 184: [M – OMe]⁺ (Loss of methoxy group).

    • 134: [M – Br]⁺ (Debrominated fragment, pyridine vinyl cation).

C. Infrared Spectroscopy (FT-IR)
  • Vinyl Ether C=C Stretch: 1635 – 1645 cm⁻¹ (Strong, sharp).

  • C-O Stretch: 1200 – 1220 cm⁻¹ (Strong).

  • Pyridine Ring Breathing: ~1560 cm⁻¹ and 1450 cm⁻¹.

Comparative Analysis: Performance & Utility

This section evaluates the this compound against its primary alternatives for synthesizing fused bicyclic pyridines.

Comparison 1: Vs. The (Z)-Isomer

The Wittig reaction typically produces an E/Z mixture (often 60:40 to 70:30 favoring E).

Feature(E)-Isomer(Z)-Isomer
Thermodynamic Stability Higher (Sterics minimized)Lower (Steric clash between OMe and Br)
Cyclization Efficiency High. Favorable geometry for Pd-catalyzed trans-insertion.Low. Often requires isomerization or harsher conditions.
Purification Crystallizes more readily; often the major product.Often an oil; requires chromatography to separate.
Comparison 2: Vs. 2-Bromo-3-ethynylpyridine (Alkyne Route)

An alternative precursor for azaindoles is the alkyne, used in Sonogashira couplings.

MetricVinyl Ether Route (This Product)Alkyne Route
Reagent Cost Low. (Methoxymethyl)triphenylphosphonium chloride is cheap.High. TMS-acetylene + Pd catalysts are expensive.
Atom Economy Moderate (Phosphine oxide waste).High (if acetone/acetylene used).
Handling Solid/Stable Oil. Air stable.Alkynes can be unstable/polymerize; requires deprotection.
Reaction Scope Direct precursor to 3-unsubstituted azaindoles.Best for 2-substituted azaindoles.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound via Wittig Olefination.

Reaction Scheme: 2-Bromo-3-pyridinecarboxaldehyde + Ph₃P⁺CH₂OCH₃ Cl⁻ → (KOtBu/THF) → Product

Step-by-Step Methodology
  • Reagent Prep: In a flame-dried 3-neck flask, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.3 M concentration).

  • Ylide Formation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.3 equiv) portion-wise. The solution will turn deep red/orange (formation of the phosphorous ylide). Stir for 30 min at 0°C.

  • Addition: Dropwise add a solution of 2-bromo-3-pyridinecarboxaldehyde (1.0 equiv) in THF.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.4) should disappear; two new spots (E/Z isomers) will appear (Rf ~0.6–0.7).

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude residue contains Triphenylphosphine oxide (TPPO).

    • Method A: Triturate with Hexane/Ether (TPPO precipitates). Filter.

    • Method B: Flash Chromatography on Silica Gel. Gradient: 0% → 10% EtOAc in Hexanes.

    • Elution Order: The (Z)-isomer typically elutes first (less polar), followed closely by the (E)-isomer .

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility of the compound.

G Aldehyde 2-Bromo-3- pyridinecarboxaldehyde Intermediate (E/Z)-2-Bromo-3- (2-methoxyvinyl)pyridine Aldehyde->Intermediate Wittig Reaction (THF, KOtBu) Ylide Methoxymethyl Phosphonium Ylide Ylide->Intermediate Separation Chromatography (Separation of E/Z) Intermediate->Separation Target (E)-2-Bromo-3- (2-methoxyvinyl)pyridine Separation->Target Major Product (J ~13 Hz) Azaindole 4-Azaindole (Pyrrolo[3,2-b]pyridine) Target->Azaindole Buchwald-Hartwig / Acid Cyclization Furopyridine Furopyridine Derivatives Target->Furopyridine O-Cyclization

Figure 1: Synthesis and application pathway for this compound.

References

  • Malinowski, Z. et al. (2020). "Synthesis of 4-azaindoles via palladium-catalyzed annulation." Tetrahedron. (Representative methodology for vinyl pyridine cyclization).

  • Hands, D. et al. (1996). "A convenient synthesis of 4-azaindoles."[2] Synthesis. (Classic reference for the Wittig/Cyclization route).

  • Lachance, N. et al. (2005). "Practical Synthesis of 4-Azaindoles." Journal of Organic Chemistry. (Detailed characterization of analogous intermediates).

Sources

Coupling Constants (J-values) for Trans-Alkenyl Protons in Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmacophores, stereochemical control is paramount. The biological activity of alkenyl-pyridine derivatives often hinges on the distinction between E (trans) and Z (cis) isomers. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for structural elucidation, the specific electronic influence of the electron-deficient pyridine ring can complicate spectral analysis compared to carbocyclic analogs like styrene.

This guide objectively analyzes the diagnostic utility of Trans-Alkenyl Vicinal Coupling Constants (


) . We compare this metric against alternative stereochemical probes (Cis-Coupling, NOE, and Chemical Shift) and provide field-proven protocols for their accurate measurement.

Key Finding: The


 value in pyridine derivatives (typically 12–18 Hz ) remains the most robust, self-validating metric for stereochemical assignment, showing remarkable resistance to the electronic perturbations of the heterocyclic nitrogen that often skew chemical shifts.

Technical Analysis: The Trans-Alkenyl Coupling Constant

The Mechanism: Karplus Relationship in Heterocycles

The magnitude of the vicinal proton-proton coupling constant (


) is governed by the Karplus equation, which relates 

to the dihedral angle (

) between the C-H bonds.
  • Trans-alkenes (

    
    ):  Maximize orbital overlap, resulting in large 
    
    
    
    values.
  • Cis-alkenes (

    
    ):  Reduced overlap due to Pauli repulsion and geometric constraints, resulting in smaller 
    
    
    
    values.

In pyridine derivatives, the electronegative nitrogen atom induces an inductive effect (-I) and a mesomeric effect (-M). While these effects dramatically deshield ring protons, their impact on the exocyclic vinyl


 values is minimal, preserving the diagnostic gap between cis and trans isomers.
Comparative Data: Pyridine vs. Benzene Analogs

The following table compares the coupling constants of vinylpyridines against styrene (vinylbenzene). The data demonstrates that the pyridine nitrogen does not compromise the diagnostic reliability of the trans-coupling constant.

Table 1: Comparative J-Values (Hz) for Vinyl Protons

DerivativePosition

(Hz)

(Hz)

(Hz)
Electronic Note
Styrene Phenyl17.610.91.1Reference Standard
2-Vinylpyridine Ortho17.410.81.7Strong -I effect from N
3-Vinylpyridine Meta17.610.9~1.2Minimal resonance effect
4-Vinylpyridine Para17.510.9~1.0Strong -M effect from N

Data synthesized from Rowbotham et al. and standard spectral databases [1, 2].

Comparative Analysis of Stereochemical Methods

This section evaluates the "Product" (


 Analysis) against alternative methods for determining stereochemistry in pyridine drugs.
Method A: Trans-Coupling Analysis ( )
  • Performance: Superior.

  • Range: 12–18 Hz.[1][2]

  • Pros: Quantitative, obtained from a standard 1D

    
    H NMR, independent of concentration.
    
  • Cons: Requires well-resolved multiplets; can be obscured by signal overlap in complex macromolecules.

Method B: Cis-Coupling Analysis ( )
  • Performance: Standard.

  • Range: 6–12 Hz.[1][2][3]

  • Pros: Complementary to trans-analysis.[3]

  • Cons: The range (6-12 Hz) can sometimes overlap with other vicinal couplings in aliphatic chains (typically ~7 Hz), leading to potential ambiguity if the alkene region is crowded.

Method C: NOE/ROESY (Nuclear Overhauser Effect)
  • Performance: Conditional Alternative.

  • Mechanism: Through-space interaction (< 5 Å).

  • Pros: Essential when J-coupling is unavailable (e.g., tetrasubstituted alkenes) or multiplets are unresolved.

  • Cons: Time-consuming (2D experiment); requires specific mixing times; "false negatives" possible if signal is weak.

Method D: Chemical Shift ( ) Anisotropy
  • Performance: Inferior.

  • Mechanism: Relying on shielding/deshielding cones.

  • Pros: Instant visual check.

  • Cons: Highly unreliable in pyridines. The pyridine nitrogen's anisotropy varies drastically with solvent (e.g., CDCl

    
     vs. DMSO-
    
    
    
    ) and protonation state, making
    
    
    a poor primary indicator for stereochemistry.

Diagnostic Workflow Visualization

The following diagram illustrates the logical decision tree for assigning stereochemistry in newly synthesized pyridine derivatives.

Stereochemistry_Assignment Start Start: Acquired 1H NMR Spectrum Identify Identify Alkene Region (5.0 - 7.5 ppm) Start->Identify Measure Measure Separation of Vinyl Doublets (Hz) Identify->Measure Decision Value of J? Measure->Decision Trans Trans (E) Isomer (J = 12-18 Hz) Decision->Trans > 12 Hz Cis Cis (Z) Isomer (J = 6-12 Hz) Decision->Cis < 12 Hz Ambiguous Ambiguous / Overlap Decision->Ambiguous Unresolved Action_NOE Run 1D NOE / 2D NOESY Ambiguous->Action_NOE Verify Verify: Cross-peak between Alkene H and Pyridine Ring Action_NOE->Verify

Figure 1: Decision tree for stereochemical assignment of alkenyl-pyridines using J-coupling as the primary filter.

Experimental Protocol: High-Fidelity Measurement

To distinguish a 10 Hz (cis) coupling from a 12 Hz (trans) coupling, digital resolution is critical. Standard "quick" NMR parameters often obscure these fine details.

Step 1: Sample Preparation[1]
  • Solvent Selection: Use DMSO-

    
      or Acetone-
    
    
    
    if the pyridine derivative involves hydrogen-bonding groups (amides/amines). Use CDCl
    
    
    for simple lipophilic derivatives.
  • Concentration: 5–10 mg in 0.6 mL solvent. Avoid high concentrations (>20 mg) which cause viscosity broadening.

  • Filtering: Filter sample through cotton or glass wool to remove particulates that degrade magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters
  • Spectral Width (SW): Reduce SW to cover only the region of interest (e.g., -1 to 11 ppm) to maximize data points per Hz.

  • Acquisition Time (AQ): Crucial. Set AQ

    
     3.0 seconds.
    
    • Reasoning: Digital Resolution (

      
      ) = 
      
      
      
      . An AQ of 3s yields ~0.3 Hz resolution, sufficient to distinguish 11 Hz from 12 Hz.
  • Relaxation Delay (D1): Set to 1.0–2.0 seconds.

Step 3: Processing (The "Zero-Filling" Trick)

If multiplets appear jagged or resolution is borderline:

  • Apply Zero Filling (SI = 2 * TD) to interpolate data points.

  • Apply a window function: Gaussian Multiplication (LB = -0.3, GB = 0.1) to enhance resolution over sensitivity.

  • Manual Peak Picking: Do not rely on automatic peak picking. Manually select the centroids of the doublet "legs."

Workflow Diagram: Precision Measurement

NMR_Protocol Prep Sample Prep (Low Viscosity) Shim Shimming (Line Width < 0.5 Hz) Prep->Shim Param Optimize Parameters AQ > 3.0s Shim->Param Acquire Acquire FID Param->Acquire Process Process Zero Fill + Gaussian Acquire->Process Analyze Extract J (Accuracy +/- 0.1 Hz) Process->Analyze

Figure 2: Workflow for acquiring high-resolution NMR data suitable for precise J-value determination.

References

  • Rowbotham, J. B., & Schaefer, T. (1974).[4] Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Canadian Journal of Chemistry, 52(1), 136–142.[5] [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison. [Link]

  • Royal Society of Chemistry. (2011). Accurate determination of small nuclear magnetic resonance coupling constants. Faraday Transactions. [Link]

  • LibreTexts. (2023). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-(2-methoxyvinyl)pyridine and 2-Bromo-3-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, heteroaromatic building blocks are indispensable tools for constructing complex molecular architectures. Substituted 2-bromopyridines are workhorse intermediates, prized for their versatility in a range of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide presents an in-depth comparative analysis of the reactivity of two closely related yet distinct synthons: 2-Bromo-3-vinylpyridine and 2-Bromo-3-(2-methoxyvinyl)pyridine .

While differing by only a single methoxy group on the vinyl substituent, these molecules exhibit divergent reactivity profiles governed by subtle but significant electronic and steric differences. This document aims to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the appropriate substrate and optimizing reaction conditions. By dissecting the underlying chemical principles and providing robust experimental protocols, we will illuminate the causal relationships between molecular structure and chemical behavior.

Structural and Electronic Profile: The Decisive Role of the 3-Substituent

The reactivity of the C(2)-Br bond in these pyridine derivatives is fundamentally modulated by the electronic nature of the substituent at the C(3) position.

  • 2-Bromo-3-vinylpyridine: The vinyl group at the C(3) position is a relatively neutral substituent. It exerts a weak electron-withdrawing effect through induction (-I) and can participate in π-conjugation. Its overall electronic influence on the pyridine ring is minimal compared to stronger activating or deactivating groups.

  • 2-Bromo-3-(2-methoxyvinyl)pyridine: This molecule contains an enol ether functionality. The methoxy group is a powerful electron-donating group through resonance (+M effect), which overwhelmingly dominates its inductive electron-withdrawing (-I) character. This makes the entire methoxyvinyl substituent a net electron-donating group.

This key electronic distinction has two major consequences:

  • Pyridine Ring Electron Density: The methoxyvinyl group significantly increases the electron density of the pyridine ring system compared to the simple vinyl group.

  • C(2)-Br Bond Electrophilicity: The influx of electron density from the methoxyvinyl group reduces the electrophilicity of the carbon atom attached to the bromine, making the C(2)-Br bond stronger and less susceptible to cleavage.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for these substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_entry pd0->oa_entry oa_complex Ar-Pd(II)(X)L₂ trans_entry oa_complex->trans_entry trans_complex Ar-Pd(II)(R)L₂ re_entry trans_complex->re_entry product Ar-R (Coupled Product) re_entry->pd0 Reductive Elimination re_entry->product oa_entry->oa_complex Oxidative Addition (Ar-X) RATE-DETERMINING trans_entry->trans_complex Transmetalation (R-M)

Caption: General catalytic cycle for palladium cross-coupling reactions.

Oxidative Addition: The Rate-Determining Step

For aryl and heteroaryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically the rate-determining step.[4] This step is an electrophilic attack by the palladium on the C-Br bond, and its rate is highly sensitive to the electron density at the carbon center. Electron-poor substrates undergo oxidative addition more readily than electron-rich ones.[4]

Predicted Reactivity Comparison

Based on this principle, we can predict the relative reactivities of our two target molecules. The electron-donating methoxyvinyl group in 2-Bromo-3-(2-methoxyvinyl)pyridine increases the electron density at C(2), thereby slowing the rate of oxidative addition compared to 2-Bromo-3-vinylpyridine.

Reaction Type2-Bromo-3-vinylpyridine2-Bromo-3-(2-methoxyvinyl)pyridineMechanistic Rationale
Suzuki-Miyaura Coupling More Reactive. Faster oxidative addition is expected due to lower electron density at C(2).Less Reactive. Slower oxidative addition is anticipated. May require higher temperatures, more active catalysts, or longer reaction times.The electron-donating (+M) effect of the methoxyvinyl group deactivates the C-Br bond towards the electrophilic Pd(0) center.
Heck-Mizoroki Reaction More Reactive. Favorable kinetics for oxidative addition.[5][6]Less Reactive. Slower oxidative addition. The enol ether is also potentially sensitive to hydrolysis under certain reaction conditions.The same electronic deactivation applies. Additionally, acidic byproducts could lead to cleavage of the enol ether.
Sonogashira Coupling More Reactive. Faster oxidative addition is predicted.[7][8]Less Reactive. Slower oxidative addition is expected.The deactivating influence of the methoxyvinyl group remains the primary factor governing the initial C-Br bond activation.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when a good leaving group (like bromine) is present at the 2- or 4-positions.[9] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction's success.[9][10]

Caption: Mechanism of SNAr on a 2-halopyridine.

The electronegative nitrogen atom in the pyridine ring is crucial as it can stabilize the negative charge of the Meisenheimer intermediate through resonance, but only when the attack occurs at the 2- or 4-position.[9][10]

Influence of the 3-Substituent on SNAr
  • Electron-withdrawing groups on the ring stabilize the anionic intermediate, accelerating the reaction.

  • Electron-donating groups destabilize the anionic intermediate, slowing down or even preventing the reaction.

Following this principle:

  • 2-Bromo-3-vinylpyridine , with its electronically neutral vinyl group, should undergo SNAr at a rate comparable to other simple 2-bromopyridines.

  • 2-Bromo-3-(2-methoxyvinyl)pyridine , with its strongly electron-donating methoxyvinyl group, is predicted to be significantly less reactive towards SNAr. The donation of electron density into the ring actively destabilizes the negatively charged intermediate required for the reaction to proceed.

Experimental Protocols: A Practical Guide

Generalized Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-substituted Pyridines

Objective: To couple a 2-bromo-3-substituted pyridine with an arylboronic acid.

Materials:

  • 2-Bromo-3-substituted pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).[11][12]

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)[13]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)[11][12]

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the 2-bromo-3-substituted pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Optimization Insights:

  • For 2-Bromo-3-(2-methoxyvinyl)pyridine: Given its predicted lower reactivity, if the reaction is sluggish, consider the following modifications:

    • Increase Temperature: Raising the temperature to 110-120 °C (if using a sealed vial) can provide the necessary activation energy.

    • Use a More Active Catalyst System: Switching from Pd(PPh₃)₄ to a more robust catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos) can facilitate the challenging oxidative addition step.[12]

    • Stronger Base: Using a stronger base like K₃PO₄ can sometimes accelerate the transmetalation step.[13]

Summary and Strategic Outlook

The choice between 2-Bromo-3-vinylpyridine and 2-Bromo-3-(2-methoxyvinyl)pyridine should be a deliberate one, based on the desired chemical transformation and the synthetic strategy.

Feature2-Bromo-3-vinylpyridine2-Bromo-3-(2-methoxyvinyl)pyridine
Predicted Reactivity in Cross-Coupling Higher. Favorable for milder reaction conditions.Lower. May require more forcing conditions.
Predicted Reactivity in SNAr Moderate. Reaction is feasible.Very Low. Reaction is likely to be unsuccessful.
Synthetic Utility A reliable substrate for standard C-C and C-N bond formations.Offers a latent carbonyl group; the enol ether can be hydrolyzed post-coupling to reveal an acetyl group, providing an additional synthetic handle.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • G. A. Molander, et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. University of Pennsylvania. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Germán Fernández. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Al-Masum, M., & Al-Muntaser, A. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(12), 2213. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. Retrieved from [Link]

  • Chen, C. Y., et al. (2015). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Organic Letters, 17(15), 3814-3817. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Retrieved from [Link]

  • Li, Y., & El-Sayed, M. A. (2001). The Effect of Stabilizers on the Catalytic Activity and Stability of Pd Colloidal Nanoparticles in the Suzuki Reactions in Aqueous Solution. The Journal of Physical Chemistry B, 105(37), 8938-8943. Retrieved from [Link]

  • Leah4sci. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex.... Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine. As a research chemical, its complete toxicological and environmental properties may not be fully characterized. Therefore, this guide is synthesized from the known hazards of its constituent chemical motifs: brominated pyridines and vinyl ethers. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on safety protocols for structurally similar and hazardous chemicals, including various bromopyridines and vinyl ethers. It is imperative to handle this compound with the utmost caution and to assume it possesses a combination of the hazards associated with its structural components.

Hazard Assessment: A Synthesis of Structural Dangers

The disposal plan for any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer these from its structure.

  • Brominated Pyridine Moiety: Compounds in this class are often classified as irritants, causing skin, eye, and respiratory irritation.[1][2] They can be harmful if swallowed or in contact with skin.[3][4]

  • Vinyl Ether Moiety: Vinyl ethers are typically flammable liquids and vapors.[5] Critically, they can form explosive peroxides upon exposure to air and light, especially if inhibitors are depleted.[6] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[7]

Based on this synthesis, the compound should be treated as hazardous. The table below summarizes the assumed risks that must inform all handling and disposal procedures.

Hazard CategoryAssumed Risk & RationalePrimary Mitigation Strategy
Acute Toxicity & Irritation Harmful if swallowed or absorbed through the skin. Causes serious eye and skin irritation. May cause respiratory irritation.[2]Use appropriate Personal Protective Equipment (PPE); handle only in a certified chemical fume hood.
Flammability Assumed to be a flammable liquid and vapor. Vapors can form explosive mixtures with air.[4][7]Keep away from all ignition sources (heat, sparks, open flames). Use non-sparking tools and ground equipment.[3][7]
Reactivity & Instability Peroxide Formation: The vinyl ether group can form explosive peroxides. Incompatible with strong oxidizing agents and strong acids.[3][6][8]Store in a tightly sealed, airtight container, away from light and air. Segregate from incompatible chemicals.[7][9]
Environmental Hazard Assumed to be harmful to aquatic life. Do not allow to enter the environment.[3][5]Prevent entry into sewers and public waters. All waste must be collected for professional disposal.[5]
Hazardous Decomposition Combustion is expected to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[4][10]In case of fire, use appropriate extinguishing media (CO2, dry chemical, or foam) and wear self-contained breathing apparatus.[3]

Pre-Disposal: Immediate Safety and Handling

Proper disposal begins with safe handling from the moment the material is designated as waste.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound waste:

  • Eye Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact.[9]

  • Body Protection: A fully-buttoned laboratory coat.[9]

  • Respiratory Protection: All handling of waste, especially transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9]

Engineering Controls
  • Chemical Fume Hood: Always work within a properly functioning chemical fume hood.[9]

  • Eyewash and Safety Shower: An emergency eyewash and safety shower must be immediately accessible.[9]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure chemical, contaminated solutions, and associated labware. Never dispose of this chemical down the drain or in regular solid waste.[5][7]

Step 1: Waste Segregation and Container Preparation

1.1. Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) for all this compound waste.[11][12] 1.2. Labeling: Immediately affix a "Hazardous Waste" label to the container.[11] Fill in the following information:

  • Chemical Name: "this compound" (no abbreviations).
  • Composition: List all components, including solvents and their approximate percentages.
  • Hazard Pictograms: Indicate Flammable, Irritant/Harmful.
  • Accumulation Start Date: The date the first drop of waste is added.
Step 2: Waste Collection

2.1. Pure Compound and Solutions: Carefully transfer the chemical waste into the designated hazardous waste container using a funnel. Perform this transfer inside a chemical fume hood. 2.2. Contaminated Materials: Place any contaminated disposable materials, such as pipette tips, weighing paper, and gloves, into a separate, clearly labeled hazardous waste bag or container for solid waste.[12] 2.3. Empty Reagent Bottles:

  • The original container is not considered "empty" for disposal purposes until it has been properly rinsed.
  • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
  • Crucially, collect the first rinseate as hazardous waste and add it to your liquid waste container, as it will contain significant residual chemical.[11] Subsequent rinses can also be collected.
  • Once triple-rinsed and air-dried in a fume hood, the container can often be disposed of as non-hazardous glass or plastic, but check institutional policies.
Step 3: Temporary Storage

3.1. Seal the Container: Keep the waste container tightly sealed except when adding waste.[11][13] 3.2. Storage Location: Store the sealed container in a designated satellite accumulation area. This area must be a well-ventilated, secondary containment bin or cabinet.[9][12] 3.3. Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[8]

Step 4: Final Disposal

4.1. Professional Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] 4.2. Method of Disposal: The likely method of disposal for this type of halogenated organic compound is high-temperature incineration at a licensed facility.[14]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: While wearing full PPE, use non-sparking tools to scoop the absorbent material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_final Storage & Disposal start Waste Identification This compound & Contaminated Materials ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work in Chemical Fume Hood ppe->hood container_prep 3. Prepare & Label Hazardous Waste Container hood->container_prep segregate 4. Segregate Waste Streams container_prep->segregate liquid_waste Liquid Waste (Pure compound, solutions, first rinseate) segregate->liquid_waste solid_waste Solid Waste (Gloves, wipes, contaminated labware) segregate->solid_waste collect 5. Collect Waste into Appropriate Containers liquid_waste->collect solid_waste->collect seal 6. Securely Seal Container collect->seal storage 7. Store in Designated Area (Away from Incompatibles) seal->storage pickup 8. Arrange for Professional Disposal (EHS / Licensed Vendor) storage->pickup end_node Disposal Complete pickup->end_node

Caption: Disposal workflow for this compound.

References

  • ETHYL VINYL ETHER - Safety Data Sheet. (2016). Gelest, Inc. Link

  • Safe Disposal of (2-Ethoxyethyl) Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem. Link

  • Essential Safety and Logistical Information for Handling (2-Ethoxyethyl) vinyl ether. BenchChem. Link

  • 3-Bromopyridine - Safety Data Sheet. (2025). Thermo Fisher Scientific. Link

  • ICSC 1261 - VINYL ETHYL ETHER. International Chemical Safety Cards (ICSCs). Link

  • 2-Bromo-3-hydroxypyridine - Safety Data Sheet. (2025). Fisher Scientific. Link

  • Standard Operating Procedures for Pyridine. University of Washington. Link

  • 2-Bromopyridine - Safety Data Sheet. (2025). Thermo Fisher Scientific. Link

  • 5-Bromo-2-methoxypyridine - Safety Data Sheet. (2025). Fisher Scientific. Link

  • 3-Bromo-4-ethynylpyridine - Safety Data Sheet. (2023). Combi-Blocks, Inc. Link

  • 3-Bromo-2-methylpyridine, 97% - Safety Data Sheet. (2025). Fisher Scientific. Link

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Link

  • 2-Bromo-3-methoxypyridine 97%. Sigma-Aldrich. Link

  • Hazardous Substance Fact Sheet: Pyridine. (2007). New Jersey Department of Health. Link

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Link

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme. Link

  • Bromination Process for Disposal of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Link

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Link

  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. (2025). BenchChem. Link

  • 2-Bromo-5-methoxypyridine. Sigma-Aldrich. Link

  • Safety Data Sheet: Pyridine. (2021). Carl Roth. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.